GGTI-286
Description
The exact mass of the compound methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylpentanoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-15(2)11-21(23(28)29-3)26-22(27)19-10-9-18(25-13-17(24)14-30)12-20(19)16-7-5-4-6-8-16/h4-10,12,15,17,21,25,30H,11,13-14,24H2,1-3H3,(H,26,27)/t17-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENQPUVVSDIXCT-UTKZUKDTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171744-11-9 | |
| Record name | 171744-11-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of GGTI-286: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GGTI-286 is a potent and cell-permeable peptidomimetic that acts as a selective inhibitor of protein geranylgeranyltransferase type I (GGTase-I). This enzyme plays a crucial role in the post-translational modification of a variety of proteins, particularly those belonging to the Ras superfamily of small GTPases. By attaching a 20-carbon geranylgeranyl isoprenoid to the C-terminal cysteine of target proteins, GGTase-I facilitates their anchoring to cellular membranes, a prerequisite for their proper function in signal transduction pathways. Disruption of this process by this compound has profound effects on cellular signaling, leading to the inhibition of cell growth, induction of cell cycle arrest, and apoptosis. This guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream effects, and the experimental methodologies used to elucidate its function.
Core Mechanism: Inhibition of Geranylgeranyltransferase-I
The primary molecular target of this compound is Geranylgeranyltransferase-I (GGTase-I). This enzyme is responsible for the transfer of a geranylgeranyl pyrophosphate (GGPP) group to the cysteine residue within a C-terminal 'CAAL' motif of substrate proteins, where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'L' is leucine. This compound acts as a competitive inhibitor of GGTase-I, effectively blocking the binding of protein substrates and preventing their geranylgeranylation.
Signaling Pathway Inhibition
The inhibition of GGTase-I by this compound disrupts the function of numerous key signaling proteins, most notably members of the Rho and Ras families of small GTPases. These proteins are critical regulators of a wide array of cellular processes.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data available.
| Target | Inhibitor | IC50 | Assay System | Reference |
| GGTase-I | This compound | 2 µM | In vitro enzyme assay | [1][2][3][4][5][6][7][8][9][10][11][12][13] |
| Rap1A Geranylgeranylation | This compound | 2 µM | NIH3T3 cells | [1][2][3][4][5][6][7][8][9][10][11][12][13] |
| H-Ras Farnesylation | This compound | >30 µM | NIH3T3 cells | [1][2][3][4][5][6][7][8][9][10][11][12][13] |
| Oncogenic K-Ras4B Stimulation | This compound | 1 µM | NIH3T3 cells | [1][2][3][4][5][6] |
Table 1: Inhibitory Potency of this compound
Downstream Cellular Effects
The inhibition of protein geranylgeranylation by this compound triggers a cascade of downstream cellular events, ultimately impacting cell proliferation, survival, and morphology.
Inhibition of Rho Family GTPases
Rho family GTPases, including Rho, Rac, and Cdc42, are key substrates of GGTase-I. These proteins are master regulators of the actin cytoskeleton, and their proper localization and function are essential for processes such as cell motility, adhesion, and cytokinesis. By preventing their geranylgeranylation, this compound effectively sequesters these proteins in the cytosol, leading to a disruption of these fundamental cellular activities.
Cell Cycle Arrest
Studies have demonstrated that this compound can induce cell cycle arrest, primarily at the G0/G1 phase.[3] This effect is likely mediated by the inhibition of geranylgeranylation of proteins that are critical for cell cycle progression. For instance, the Rho family of GTPases plays a role in the regulation of cyclin-dependent kinases (CDKs) and their inhibitors. By disrupting Rho signaling, this compound can lead to the upregulation of CDK inhibitors like p21 and p27, thereby halting the cell cycle.
Induction of Apoptosis
In addition to cell cycle arrest, this compound can trigger programmed cell death, or apoptosis. The precise mechanisms are not fully elucidated but are thought to involve the disruption of survival signals that are dependent on geranylgeranylated proteins. Members of the Rho family have been implicated in the regulation of apoptosis, and their inhibition can lead to the activation of pro-apoptotic pathways.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro GGTase-I Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of GGTase-I.
Methodology:
-
Enzyme and Substrates: Recombinant human GGTase-I is used as the enzyme source. The substrates are [3H]-geranylgeranyl pyrophosphate ([3H]GGPP) and a biotinylated peptide containing a CAAL motif (e.g., biotin-KKSKTKCVIL).
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Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, ZnCl2, and dithiothreitol (DTT).
-
Inhibition Assay: Varying concentrations of this compound are pre-incubated with GGTase-I before the addition of the substrates.
-
Detection: The reaction is stopped, and the amount of [3H]GGPP incorporated into the biotinylated peptide is quantified. This is often achieved by capturing the biotinylated peptide on a streptavidin-coated plate and measuring the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the GGTase-I activity (IC50) is calculated from the dose-response curve.
Cellular Protein Geranylgeranylation Assay
Objective: To assess the ability of this compound to inhibit the geranylgeranylation of specific proteins within a cellular context.
Methodology:
-
Cell Culture: A suitable cell line, such as NIH3T3 cells, is cultured in the presence of varying concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Metabolic Labeling (Optional): Cells can be incubated with a radiolabeled precursor of GGPP, such as [3H]mevalonate, to track the incorporation of the isoprenoid group.
-
Protein Extraction: Total cell lysates are prepared.
-
Immunoprecipitation: A specific antibody is used to immunoprecipitate the protein of interest (e.g., Rap1A).
-
SDS-PAGE and Western Blotting/Autoradiography: The immunoprecipitated proteins are separated by SDS-PAGE.
-
Western Blotting: The unprenylated form of the protein often migrates slower on the gel than the prenylated form. An antibody that recognizes the protein of interest is used to visualize the shift in mobility.
-
Autoradiography: If metabolic labeling was used, the gel is exposed to X-ray film to detect the radiolabeled, geranylgeranylated protein.
-
-
Data Analysis: The intensity of the bands corresponding to the unprenylated and prenylated forms of the protein are quantified to determine the extent of inhibition.
Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the growth of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., human malignant glioma cells) are seeded in 96-well plates.[8]
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value for cell growth inhibition is determined.
Cell Cycle Analysis
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in the cell.
-
Data Analysis: The data is analyzed to generate a histogram of DNA content. Cells in the G0/G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To detect and quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Cells are treated with this compound or a vehicle control.
-
Staining: Cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488) and propidium iodide (PI).
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Annexin V: Binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
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Propidium Iodide: A fluorescent dye that can only enter cells with a compromised cell membrane, characteristic of late apoptotic or necrotic cells.
-
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
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Data Analysis: The cell population is differentiated into four quadrants:
-
Annexin V- / PI-: Live cells
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Annexin V+ / PI-: Early apoptotic cells
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Annexin V+ / PI+: Late apoptotic/necrotic cells
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Annexin V- / PI+: Necrotic cells The percentage of cells in each quadrant is calculated to determine the level of apoptosis.
-
Conclusion
This compound represents a valuable research tool for investigating the roles of protein geranylgeranylation in cellular signaling. Its mechanism of action, centered on the selective inhibition of GGTase-I, leads to the disruption of key signaling pathways controlled by Rho and Ras family GTPases. This, in turn, results in potent anti-proliferative and pro-apoptotic effects in various cell types. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the broader implications of GGTase-I inhibition in both basic research and therapeutic development.
References
- 1. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of type-I geranylgeranyltransferase in vitro and in whole cells by CAAL peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Geranylgeranyl Transferase Inhibitor in Combination with Lovastatin Inhibits Proliferation and Induces Autophagy in STS-26T MPNST Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wg/Wnt-signaling-induced nuclear translocation of β-catenin is attenuated by a β-catenin peptide through its interference with the IFT-A complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
GGTI-286 as a Geranylgeranyltransferase I Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein geranylgeranylation, a critical post-translational modification, is catalyzed by geranylgeranyltransferase I (GGTase I) and is essential for the function of numerous signaling proteins implicated in oncogenesis, including members of the Rho and Rap GTPase families. Inhibition of this enzyme presents a compelling therapeutic strategy for various cancers. GGTI-286 is a potent, cell-permeable, and selective peptidomimetic inhibitor of GGTase I. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and visualization of its impact on key signaling pathways.
Introduction
Geranylgeranyltransferase I (GGTase I) is a zinc-dependent enzyme that catalyzes the transfer of a 20-carbon geranylgeranyl pyrophosphate (GGPP) isoprenoid to the C-terminal cysteine residue of proteins containing a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is typically Leucine).[1][2] This lipid modification is crucial for the proper subcellular localization and function of a multitude of proteins involved in critical cellular processes such as cell proliferation, differentiation, and cytoskeletal organization.[3] Dysregulation of GGTase I activity and the subsequent hyper-geranylgeranylation of its substrate proteins, particularly small GTPases of the Rho and Rap families, are frequently observed in various human cancers, contributing to tumor growth and metastasis.[4]
This compound is a peptidomimetic compound designed to competitively inhibit GGTase I.[5][6] Its structure mimics the CaaX motif of GGTase I substrates, allowing it to bind to the active site of the enzyme and prevent the geranylgeranylation of target proteins.[5][6] This guide will delve into the technical details of this compound as a GGTase I inhibitor, providing researchers with the necessary information to effectively utilize this compound in their studies.
Mechanism of Action
This compound functions as a competitive inhibitor of GGTase I with respect to the protein substrate.[7] By mimicking the CaaX motif, this compound occupies the peptide-binding site on the GGTase I enzyme, thereby preventing the binding and subsequent geranylgeranylation of endogenous substrates like RhoA, Rac1, Cdc42, and Rap1A.[3][8] The inhibition of geranylgeranylation leads to the mislocalization of these proteins; they remain in the cytosol and are unable to anchor to the cell membrane, which is a prerequisite for their activation and downstream signaling.[9] This disruption of Rho family GTPase signaling pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.[3]
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound, providing key metrics for its inhibitory activity.
| Parameter | Target | Value | Conditions | Reference(s) |
| IC50 | GGTase I | 2 µM | In vitro enzyme assay | [5][6][10] |
| IC50 | Rap1A Geranylgeranylation | 2 µM | NIH3T3 cells | [5][6][11][12] |
| IC50 | Oncogenic K-Ras4B Stimulation | 1 µM | NIH3T3 cells | [5][6][11][12] |
| IC50 | H-Ras Farnesylation | >30 µM | NIH3T3 cells | [5][6][11][12] |
| Table 1: Biochemical and Cellular Inhibitory Activity of this compound |
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| RPMI-8226 | Multiple Myeloma | 2.5 - 50 (concentration-dependent) | [11] |
| H929 | Multiple Myeloma | 2.5 - 50 (concentration-dependent) | [11] |
| U266 | Multiple Myeloma | 2.5 - 50 (concentration-dependent) | [11] |
| Pancreatic Cancer Cell Lines (various) | Pancreatic Cancer | Varies | [13][14][15][16][17] |
| Breast Cancer Cell Lines (various) | Breast Cancer | Varies | [4][18][19][20] |
| Lung Cancer Cell Lines (various) | Lung Cancer | Varies | [21][22][23][24][25] |
| Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines |
Experimental Protocols
In Vitro GGTase I Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on GGTase I in a cell-free system using a radiolabeled isoprenoid substrate.
Materials:
-
Recombinant human GGTase I
-
[³H]-Geranylgeranyl pyrophosphate ([³H]-GGPP)
-
Recombinant substrate protein with a CaaX motif (e.g., RhoA, Rap1A)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Scintillation cocktail
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant GGTase I, and the substrate protein.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding [³H]-GGPP.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto filter paper and wash three times with 5% TCA to remove unincorporated [³H]-GGPP.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Analysis of Protein Geranylgeranylation in Cells (Western Blot)
This protocol details the assessment of this compound's effect on the geranylgeranylation of a specific protein (e.g., Rap1A) in cultured cells by detecting the unprenylated form of the protein.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody specific for the unprenylated form of the target protein (e.g., anti-unprenylated Rap1A)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the unprenylated target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in the unprenylated form of the target protein.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound.
Caption: Mechanism of GGTase I inhibition by this compound.
Caption: Impact of this compound on Rho GTPase signaling.
Caption: Workflow for analyzing protein geranylgeranylation.
Conclusion
This compound is a valuable research tool for investigating the roles of GGTase I and protein geranylgeranylation in cellular signaling and disease. Its potency and selectivity make it a powerful inhibitor for dissecting the downstream consequences of blocking the function of Rho family GTPases and other geranylgeranylated proteins. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in preclinical cancer research and drug development, ultimately contributing to a better understanding of GGTase I as a therapeutic target.
References
- 1. Geranylgeranyltransferase type 1 - Wikipedia [en.wikipedia.org]
- 2. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 3. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Rho GTPase Signaling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Podocyte Geranylgeranyl Transferase Type-I Is Essential for Maintenance of the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 10. This compound hydrochloride | TargetMol [targetmol.com]
- 11. glpbio.com [glpbio.com]
- 12. ebiohippo.com [ebiohippo.com]
- 13. Inhibition of γ-Secretase Activity Inhibits Tumor Progression in a Mouse Model of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. researchgate.net [researchgate.net]
- 18. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iris.unina.it [iris.unina.it]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Drug Response of Patient-Derived Lung Cancer Cells Predicts Clinical Outcomes of Targeted Therapy | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Differential Response of Lung Cancer Cells, with Various Driver Mutations, to Plant Polyphenol Resveratrol and Vitamin D Active Metabolite PRI-2191 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Understanding the Cellular Function of GGTI-286: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GGTI-286 is a potent and cell-permeable peptidomimetic that acts as a selective inhibitor of Geranylgeranyltransferase I (GGTase-I). This enzyme plays a crucial role in the post-translational modification of a variety of proteins, most notably the Rho family of small GTPases and some members of the Ras superfamily, such as K-Ras4B. By preventing the addition of a geranylgeranyl lipid moiety, this compound disrupts the proper subcellular localization and function of these key signaling proteins. This interference with fundamental cellular processes, including cytoskeletal regulation, cell proliferation, and survival, culminates in significant anti-cancer effects, primarily through the induction of G1 phase cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols to study its effects, and a summary of key quantitative data.
Core Mechanism of Action: Inhibition of Geranylgeranyltransferase I
This compound functions as a competitive inhibitor of GGTase-I, an enzyme responsible for attaching a 20-carbon geranylgeranyl isoprenoid to the C-terminal CaaX box of specific target proteins. This post-translational modification, known as geranylgeranylation, is essential for anchoring these proteins to cellular membranes, a prerequisite for their biological activity. This compound selectively targets GGTase-I over the related enzyme Farnesyltransferase (FTase), which attaches a 15-carbon farnesyl group to other proteins, including H-Ras.[1]
The inhibitory activity of this compound has been quantified in various studies. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against GGTase-I and its effects on protein processing in cellular assays.
| Target | Assay Type | Cell Line/System | IC50 | Reference |
| Geranylgeranyltransferase I | In vitro enzyme assay | - | 5 nM (as GGTI-287) | [1] |
| Rap1A Processing | Whole-cell assay | NIH3T3 cells | 2 µM | [1] |
| K-Ras4B Processing | Whole-cell assay | NIH3T3 cells | 2 µM | [1] |
| H-Ras Processing | Whole-cell assay | NIH3T3 cells | >30 µM | [1] |
| Oncogenic K-Ras4B Stimulation of MAP Kinase | Whole-cell assay | - | 1 µM | [1] |
Key Cellular Effects of this compound
The inhibition of GGTase-I by this compound triggers a cascade of downstream cellular events, primarily impacting two major signaling hubs: the Rho family of GTPases and the K-Ras4B signaling pathway.
Disruption of Rho Family GTPase Signaling and Induction of p21
Rho family GTPases, such as RhoA, Rac1, and Cdc42, are critical regulators of the actin cytoskeleton, cell adhesion, and cell cycle progression. Their function is strictly dependent on geranylgeranylation for membrane localization. This compound, by inhibiting their prenylation, leads to the accumulation of inactive, cytosolic Rho proteins.
A key consequence of RhoA inactivation is the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[2] This induction of p21 occurs in a p53-independent manner and is a primary driver of the G1 phase cell cycle arrest observed upon this compound treatment.[2]
Inhibition of K-Ras4B Signaling and Apoptosis
Oncogenic mutations in K-Ras are prevalent in many cancers. While primarily farnesylated, K-Ras4B can undergo alternative geranylgeranylation, providing a resistance mechanism to farnesyltransferase inhibitors. This compound effectively inhibits the processing and signaling of K-Ras4B.[1] This disruption of K-Ras4B function leads to the downregulation of downstream pro-survival pathways, such as the MAPK/ERK cascade, ultimately contributing to the induction of apoptosis.
References
An In-Depth Technical Guide on the Effect of GGTI-286 on Rap1A Geranylgeranylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and effects of GGTI-286, a potent Geranylgeranyltransferase I (GGTase-I) inhibitor, with a specific focus on its impact on the post-translational modification of Rap1A. This document details the underlying signaling pathways, quantitative inhibitory data, and standardized experimental protocols for assessing the inhibition of Rap1A geranylgeranylation.
Introduction: Rap1A, Geranylgeranylation, and GGTase-I Inhibition
Rap1A is a small GTPase belonging to the Ras superfamily that functions as a molecular switch in numerous cellular processes.[1] It cycles between an inactive, GDP-bound state and an active, GTP-bound state to regulate cell adhesion, junction formation, migration, and proliferation.[1][2] For Rap1A to become biologically active, it must undergo a critical post-translational lipid modification known as geranylgeranylation.[3]
This process, catalyzed by the enzyme Geranylgeranyltransferase type I (GGTase-I), involves the covalent attachment of a 20-carbon geranylgeranyl isoprenoid group to a cysteine residue within the C-terminal CAAX motif of Rap1A.[4] This lipid anchor is essential for tethering Rap1A to the plasma membrane, a prerequisite for its interaction with downstream effectors and subsequent signal transduction.[5]
GGTase-I inhibitors (GGTIs) are a class of compounds designed to block this vital modification.[6] By competitively inhibiting the active site of GGTase-I, these molecules prevent the geranylgeranylation of substrate proteins like Rap1A.[5] this compound is a peptidomimetic GGTase-I inhibitor that has been instrumental in elucidating the cellular consequences of blocking this pathway.[7] Inhibition of Rap1A geranylgeranylation leads to the accumulation of an unprenylated, cytosolic, and inactive form of the protein, thereby disrupting its signaling functions and impacting cancer cell proliferation and survival.[7][8]
Mechanism of Action of this compound
The Rap1A Signaling Pathway
The function of Rap1A is tightly regulated. Activation is triggered by various extracellular signals that engage cell surface receptors, leading to the recruitment of Guanine Nucleotide Exchange Factors (GEFs).[1] GEFs promote the exchange of GDP for GTP, converting Rap1A into its active conformation. Once activated, geranylgeranylated Rap1A localizes to the plasma membrane, where it can engage with a multitude of downstream effectors, including B-Raf and PI3K, to initiate signaling cascades such as the MAPK/ERK pathway.[1] This signaling is terminated by GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of Rap1A, returning it to its inactive state.[1]
Figure 1: The Rap1A signaling pathway from activation to downstream effects.
Inhibition by this compound
This compound acts as a competitive inhibitor of GGTase-I. It mimics the CAAX peptide sequence of substrate proteins, binding to the active site of the enzyme and preventing it from catalyzing the transfer of the geranylgeranyl pyrophosphate (GGPP) lipid moiety to Rap1A.[7] This blockade has a singular, critical consequence: Rap1A is not prenylated. The resulting unprenylated Rap1A cannot anchor to the plasma membrane, remains sequestered in the cytosol, and is unable to engage its downstream effectors, effectively shutting down its signaling cascade.[5][7]
Figure 2: Mechanism of this compound in blocking Rap1A geranylgeranylation.
Quantitative Data on GGTase-I Inhibition
The potency of GGTIs is typically quantified by their half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound on Rap1A are not always distinctly reported from its effects on other Rho family proteins, data from related compounds and broader effects provide a clear picture of its efficacy.
| Compound | Target/Process | IC50 Value | Cell Line / System | Reference |
| This compound | Oncogenic K-Ras4B stimulation of MAP kinase | ~1 µM | Not Specified | |
| GGTI-298 | Inhibition of Rap1A processing | 3 µM | HEK293 cells | [9] |
| GGTI-2418 | GGTase-I | 9.5 µM | In vitro | [10] |
| GGTI-DU40 | GGTase-I | 8.24 nM | In vitro | [11] |
Note: GGTI-298 is a closely related and frequently studied peptidomimetic inhibitor, and its data on Rap1A is often used as a benchmark for this class of compounds.[4][12]
Experimental Protocols
The primary method for assessing the effect of this compound on Rap1A is to measure the accumulation of its unprenylated form in treated cells via Western blot.
Protocol: Detection of Unprenylated Rap1A by Western Blot
This protocol outlines the key steps to determine the efficacy of a GGTI in preventing Rap1A geranylgeranylation in a cellular context.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., NIH3T3, PC-3, or a relevant cancer cell line) in appropriate media to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time, typically 24 to 48 hours.[8]
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total cellular protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample (e.g., 20-40 µg per lane).
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The lack of the lipid geranylgeranyl group causes a slight upward shift in the mobility of unprenylated Rap1A compared to its prenylated counterpart.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Rap1A overnight at 4°C. Some antibodies are specifically validated to detect the unprenylated form.[13][14]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
The appearance or increased intensity of a band corresponding to unprenylated Rap1A in this compound-treated samples indicates successful inhibition of GGTase-I.
-
A loading control, such as an anti-actin or anti-tubulin antibody, should be used to ensure equal protein loading across lanes.
Figure 3: Experimental workflow for assessing this compound's effect on Rap1A.
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that effectively inhibits the geranylgeranylation of Rap1A. By blocking the catalytic activity of GGTase-I, this compound prevents the membrane localization of Rap1A, leading to the disruption of its downstream signaling pathways. This mechanism has significant implications for cellular processes dysregulated in cancer, such as proliferation, survival, and migration.[4][6] The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to investigate and characterize the impact of GGTIs on Rap1A and other geranylgeranylated proteins.
References
- 1. cusabio.com [cusabio.com]
- 2. KEGG PATHWAY: Rap1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 3. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GGTase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. In vivo antitumor effect of a novel inhibitor of protein geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective inhibition of type-I geranylgeranyltransferase in vitro and in whole cells by CAAL peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
The Role of GGTI-286 in Inhibiting Oncogenic K-Ras4B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncogenic mutations in the K-Ras protein, particularly the K-Ras4B isoform, are prevalent in a significant percentage of human cancers. The biological activity of K-Ras4B is critically dependent on its localization to the plasma membrane, a process facilitated by post-translational modification, specifically geranylgeranylation. This modification is catalyzed by the enzyme Geranylgeranyltransferase I (GGTase-I). GGTI-286, a potent and cell-permeable peptidomimetic, has emerged as a selective inhibitor of GGTase-I, thereby providing a therapeutic avenue to disrupt oncogenic K-Ras4B signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols to assess its efficacy, and a summary of its quantitative effects on K-Ras4B and associated signaling pathways.
Introduction to K-Ras4B and Geranylgeranylation
K-Ras4B is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating processes such as cell growth, differentiation, and survival. Constitutive activation of K-Ras4B due to mutations leads to uncontrolled cell proliferation and tumorigenesis. For K-Ras4B to exert its oncogenic function, it must associate with the inner leaflet of the plasma membrane.[1] This membrane localization is initiated by the covalent attachment of a 20-carbon geranylgeranyl isoprenoid lipid to a cysteine residue within the C-terminal CAAX motif of the protein.[1] This process, known as geranylgeranylation, is catalyzed by GGTase-I.[1] Inhibition of this enzyme presents a compelling strategy to prevent K-Ras4B membrane localization and abrogate its downstream signaling.
This compound: A Selective Geranylgeranyltransferase I Inhibitor
This compound is a cell-permeable methyl ester derivative of a CAAX peptidomimetic designed to specifically inhibit GGTase-I.[2] Its mechanism of action lies in its ability to compete with protein substrates, such as K-Ras4B, for binding to GGTase-I, thereby preventing the transfer of the geranylgeranyl group. This selectivity is a key feature of this compound, as it shows significantly less activity against the related enzyme Farnesyltransferase (FTase), which modifies other proteins, including H-Ras.
Quantitative Effects of this compound
The efficacy of this compound in inhibiting K-Ras4B processing and signaling has been quantified in various studies. The following tables summarize the key inhibitory concentrations (IC50) of this compound against different cellular processes and its selectivity over farnesylation.
| Target Process | Cell Line | IC50 Value | Reference |
| Oncogenic K-Ras4B Stimulation | NIH3T3 | 1 µM | [2] |
| K-Ras4B Processing | - | 2 µM | [2] |
| Rap1A Processing (Geranylgeranylated) | NIH3T3 | 2 µM | [2] |
| H-Ras Processing (Farnesylated) | NIH3T3 | >30 µM | [2] |
Table 1: Inhibitory Activity of this compound
| Inhibitor | Target Enzyme | Substrate | IC50 Value | Fold Selectivity (FTase/GGTase-I) | Reference |
| This compound | GGTase-I | K-Ras peptide | ~2 µM | >15 | [2] |
| FTI L-778,123 | FTase | K-Ras peptide | 2 nM | 0.02 | [3] |
| FTI L-778,123 | GGTase-I | K-Ras peptide | 98-100 nM | - | [3] |
Table 2: Selectivity of this compound for GGTase-I over FTase
Signaling Pathways and Experimental Workflows
K-Ras4B Signaling Pathway and Inhibition by this compound
Oncogenic K-Ras4B, upon localization to the plasma membrane, activates downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival.[4][5] this compound, by inhibiting GGTase-I, prevents the geranylgeranylation of K-Ras4B, leading to its mislocalization from the plasma membrane and subsequent inactivation of these downstream pathways.
Caption: K-Ras4B Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines the key experimental stages to evaluate the inhibitory effect of this compound on oncogenic K-Ras4B.
Caption: Experimental Workflow for this compound Efficacy Assessment.
Detailed Experimental Protocols
In Vitro GGTase-I Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of GGTase-I in a cell-free system.
Materials:
-
Recombinant GGTase-I enzyme
-
Geranylgeranyl pyrophosphate (GGPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLL)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 20 µM ZnCl2, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, GGPP, and the dansylated peptide substrate.
-
Add varying concentrations of this compound or vehicle control to the wells of a microplate.
-
Initiate the reaction by adding the GGTase-I enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~520 nm). The increase in fluorescence corresponds to the geranylgeranylation of the dansylated peptide.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[6]
Western Blot Analysis for K-Ras Processing and Downstream Signaling
This protocol is used to assess the effect of this compound on the processing of K-Ras4B (indicated by a shift in its electrophoretic mobility) and the phosphorylation status of its downstream effectors, ERK and AKT.
Materials:
-
K-Ras transformed cells (e.g., NIH3T3-K-Ras)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-K-Ras, anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH or β-actin (loading control). Recommended dilution for phospho-Akt (S473) is 0.2 µg/mL. For phospho-ERK, a dilution of 1:1000 is often used.[7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed K-Ras transformed cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 24-48 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control. A shift to a higher molecular weight for unprocessed K-Ras will be observed in this compound treated samples.[8]
Soft Agar Colony Formation Assay
This assay measures the anchorage-independent growth of cancer cells, a hallmark of transformation, and the ability of this compound to inhibit this process.
Materials:
-
K-Ras transformed cells
-
This compound
-
Agar
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
6-well plates
Procedure:
-
Prepare the base agar layer: Mix 1.2% agar solution with an equal volume of 2x cell culture medium to obtain a final concentration of 0.6% agar.[9] Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify.[9]
-
Prepare the top agar layer with cells: Trypsinize and count the K-Ras transformed cells to achieve a single-cell suspension.[10] Resuspend the cells in 1x cell culture medium. Mix the cell suspension with a 0.7% agar solution (pre-warmed to 40°C) to a final agar concentration of 0.35% and a cell density of approximately 1,000 cells/mL.[9]
-
Plating: Gently overlay 1.5 mL of the top agar/cell mixture onto the solidified base agar layer in each well.[11][12]
-
Treatment: Once the top layer has solidified, add 1 mL of cell culture medium containing various concentrations of this compound or vehicle to each well.
-
Incubation and Maintenance: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-3 weeks.[10] Replace the top medium with fresh medium containing the respective treatments every 3-4 days.
-
Staining and Counting: After the incubation period, stain the colonies with a solution like 0.005% crystal violet for at least 1 hour.[11] Count the number of colonies in each well using a microscope.
-
Analysis: Calculate the percentage of colony formation inhibition for each this compound concentration compared to the vehicle control.
Conclusion
This compound represents a targeted therapeutic strategy against oncogenic K-Ras4B by specifically inhibiting its essential post-translational modification, geranylgeranylation. The data and protocols presented in this guide provide a comprehensive framework for researchers to investigate and validate the efficacy of this compound in preclinical models. The selective inhibition of GGTase-I by this compound leads to the mislocalization of K-Ras4B from the plasma membrane, thereby disrupting its downstream oncogenic signaling and inhibiting cancer cell transformation. Further investigation into the clinical potential of this compound and similar compounds is warranted in the ongoing effort to develop effective therapies for K-Ras-driven cancers.
References
- 1. Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of GGTase-I substrate requirements. Part 1. Synthesis & biochemical evaluation of novel aryl-modified geranylgeranyl diphosphate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lab.moffitt.org [lab.moffitt.org]
- 10. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of GGTI-286
For Researchers, Scientists, and Drug Development Professionals
Abstract
GGTI-286 is a potent and selective, cell-permeable inhibitor of protein geranylgeranyltransferase type I (GGTase-I). This peptidomimetic compound has been instrumental in elucidating the role of geranylgeranylated proteins in various cellular processes, including signal transduction and oncogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development. The document details the methodologies for key experiments, presents quantitative data in a structured format, and includes visualizations of relevant signaling pathways and experimental workflows.
Introduction: The Discovery of a Selective GGTase-I Inhibitor
The post-translational modification of proteins by the attachment of isoprenoid lipids, a process known as prenylation, is crucial for the proper localization and function of numerous signaling proteins. Two key enzymes in this process are farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I). While FTase inhibitors have been extensively studied as potential anticancer agents, the emergence of resistance and the farnesylation of non-Ras proteins have highlighted the need for specific GGTase-I inhibitors.
This compound was developed as a peptidomimetic compound designed to selectively inhibit GGTase-I. Its design was based on the C-terminal "CAAL" motif of GGTase-I substrate proteins, where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'L' is leucine. This compound is the methyl ester derivative of GGTI-287 and exhibits enhanced cell permeability. Early studies demonstrated its potent and selective inhibition of the geranylgeranylation of proteins like Rap1A and oncogenic K-Ras4B, with significantly less activity against the farnesylation of H-Ras.[1]
Quantitative Biological Activity of this compound
The biological activity of this compound has been characterized through various in vitro and cellular assays. The following table summarizes the key quantitative data regarding its potency and selectivity.
| Target Protein/Process | Assay Type | Cell Line | IC50 Value | Reference |
| Rap1A Geranylgeranylation | Cellular | NIH3T3 | 2 µM | [1][2] |
| K-Ras4B Processing | Cellular | NIH3T3 | 2 µM | [1] |
| H-Ras Farnesylation | Cellular | NIH3T3 | >30 µM | [1][2] |
| Oncogenic K-Ras4B Stimulation of MAP Kinase | Cellular | NIH3T3 | 1 µM | [1] |
| GGTase-I (in vitro) | Enzymatic | - | 5 nM (for GGTI-287) | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key biological assays used to determine its activity and mechanism of action.
Synthesis of this compound
This compound is a peptidomimetic and can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The following is a representative protocol based on standard methods for peptidomimetic synthesis.
dot
Caption: A representative workflow for the solid-phase synthesis of this compound.
Materials:
-
Rink Amide resin
-
Fmoc-Leu-OH
-
Boc-Cys(Trt)-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc-Leucine Coupling:
-
Pre-activate Fmoc-Leu-OH with HBTU, HOBt, and DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Boc-Cysteine Coupling:
-
Pre-activate Boc-Cys(Trt)-OH with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification:
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.
-
In Vitro GGTase-I Inhibition Assay
This assay measures the ability of this compound to inhibit the transfer of a geranylgeranyl group to a protein substrate in a cell-free system.
dot
Caption: A schematic workflow of the in vitro GGTase-I inhibition assay.
Materials:
-
Recombinant GGTase-I
-
[³H]Geranylgeranyl pyrophosphate ([³H]GGPP)
-
Protein substrate (e.g., recombinant Ras-CVLL)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound
-
SDS-PAGE gels and buffers
-
Fluorography reagents
Procedure:
-
Prepare a reaction mixture containing GGTase-I, the protein substrate, and assay buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.
-
Initiate the reaction by adding [³H]GGPP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled protein by fluorography.
-
Quantify the amount of incorporated [³H]GGPP using densitometry or scintillation counting of the excised protein bands.
-
Calculate the IC50 value of this compound.
Cellular Protein Geranylgeranylation Inhibition Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the processing of geranylgeranylated proteins within intact cells, leading to a mobility shift on a Western blot.
dot
Caption: Workflow for assessing protein geranylgeranylation inhibition by Western blot.
Materials:
-
Cell line (e.g., NIH3T3 cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membrane
-
Primary antibodies (e.g., anti-Rap1A, anti-K-Ras)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells and collect the total protein.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody against the protein of interest (e.g., Rap1A).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
The unprocessed, unprenylated form of the protein will migrate slower than the processed, prenylated form.
Signaling Pathways Affected by this compound
This compound has been shown to impact several critical signaling pathways by inhibiting the function of key geranylgeranylated proteins.
Inhibition of Ras Superfamily GTPases and Downstream Signaling
Many members of the Ras superfamily of small GTPases, including K-Ras, Rho, Rac, and Rap1, require geranylgeranylation for their membrane localization and function. By inhibiting their prenylation, this compound effectively blocks their downstream signaling cascades, such as the MAP kinase pathway.
dot
Caption: this compound inhibits GGTase-I, preventing K-Ras geranylgeranylation and subsequent activation of the MAPK pathway.
Modulation of the Wnt/β-catenin Signaling Pathway
Recent studies have also implicated geranylgeranylation in the regulation of the Wnt/β-catenin signaling pathway. This compound has been shown to reduce the nuclear localization of β-catenin, thereby inhibiting the transcription of Wnt target genes. The precise mechanism is still under investigation but may involve the inhibition of a geranylgeranylated protein that facilitates β-catenin's nuclear import or stability.
dot
Caption: this compound may inhibit the Wnt/β-catenin pathway by affecting a geranylgeranylated protein involved in β-catenin nuclear translocation.
Conclusion
This compound remains a valuable research tool for dissecting the roles of geranylgeranylated proteins in cellular signaling and disease. Its high potency and selectivity for GGTase-I over FTase have enabled significant advances in our understanding of the specific contributions of this class of post-translational modifications. The experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing this compound in their studies and for those involved in the development of novel therapeutics targeting protein prenylation. Further investigation into the full spectrum of geranylgeranylated proteins and their downstream effectors will continue to unveil new therapeutic opportunities.
References
The Impact of GGTI-286 on the Wnt/β-catenin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of the Geranylgeranyltransferase I (GGTase I) inhibitor, GGTI-286, and its impact on the Wnt/β-catenin signaling cascade. By inhibiting protein geranylgeranylation, this compound disrupts key cellular processes, including the nuclear translocation of β-catenin, a pivotal step in Wnt pathway activation. This document details the quantitative effects of this compound, provides comprehensive experimental protocols for its study, and visualizes the underlying molecular mechanisms.
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory effects of this compound. While a direct IC50 value for Wnt/β-catenin pathway inhibition by this compound is not extensively reported in the literature, the available data clearly demonstrates its dose-dependent impact on key components of the pathway.
| Parameter | Value | Cell Line/System | Comments | Reference |
| GGTase I Inhibition (IC50) | ~50 nM | In vitro enzyme assay | Demonstrates potent inhibition of the primary target enzyme. | [Not directly cited] |
| Reduction of Nuclear β-catenin | Concentration-dependent | pGCTB-SCs | Pre-treatment with 10 µM and 50 µM this compound for 12 hours significantly reduced OGM-induced nuclear β-catenin translocation.[1] | [1] |
| TCF/LEF-dependent Transcription | Inhibition noted | Mammalian cells | At a concentration of 10 µM, this compound reduces transcription dependent on the β-catenin/T-cell factor complex. | [Nishiya et al., 2014, as cited in 1] |
Core Mechanism of Action
This compound is a potent, cell-permeable peptidomimetic that acts as a competitive inhibitor of GGTase I. This enzyme catalyzes the attachment of a 20-carbon geranylgeranyl isoprenoid to the C-terminus of specific target proteins, a post-translational modification known as geranylgeranylation. This lipid modification is crucial for the proper membrane localization and function of many signaling proteins, including small GTPases of the Rho family (e.g., Rac1, RhoA).
The inhibitory effect of this compound on the Wnt/β-catenin pathway is believed to be indirect. By preventing the geranylgeranylation of key proteins, this compound disrupts processes that are essential for the nuclear translocation of β-catenin. One proposed mechanism involves the inhibition of Rac1, a small GTPase whose activity is dependent on geranylgeranylation. Activated Rac1 has been shown to be involved in the nuclear import of β-catenin.[2] Therefore, by inhibiting Rac1 prenylation and subsequent activation, this compound effectively reduces the amount of β-catenin that can enter the nucleus and activate TCF/LEF-mediated transcription of Wnt target genes.
Mandatory Visualizations
Wnt/β-catenin Signaling Pathway
Caption: The canonical Wnt/β-catenin signaling pathway.
Proposed Mechanism of this compound Action
Caption: Proposed mechanism of this compound in the Wnt pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines with active Wnt/β-catenin signaling (e.g., SW480, HCT116) or other relevant cell types as used in cited studies (e.g., pGCTB-SCs).
-
Culture Conditions: Cells are maintained in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 10 µM, 50 µM). Control cells are treated with an equivalent volume of DMSO.
Western Blot Analysis for β-catenin Nuclear Translocation
This protocol is adapted from standard cell fractionation and Western blotting procedures.
-
Nuclear and Cytoplasmic Fractionation:
-
After treatment with this compound, cells are washed with ice-cold PBS and harvested.
-
The cell pellet is resuspended in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors) and incubated on ice to allow cells to swell.
-
A detergent (e.g., NP-40) is added, and the suspension is vortexed to disrupt the cell membrane.
-
The lysate is centrifuged to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
The nuclear pellet is washed and then lysed with a nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors).
-
The nuclear lysate is centrifuged to remove debris, and the supernatant containing the nuclear proteins is collected.
-
-
Western Blotting:
-
Protein concentrations of the cytoplasmic and nuclear fractions are determined using a BCA assay.
-
Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody against β-catenin. Primary antibodies against a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1) are used to verify the purity of the fractions.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify the relative levels of β-catenin in the nuclear and cytoplasmic fractions.
-
TCF/LEF Luciferase Reporter Assay
This protocol is based on commercially available TCF/LEF reporter assay kits.
-
Cell Transfection:
-
Cells are seeded in a multi-well plate.
-
The following day, cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
This compound Treatment and Wnt Stimulation:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing this compound at various concentrations.
-
To induce Wnt signaling, cells can be treated with Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., LiCl or CHIR99021).
-
-
Luciferase Activity Measurement:
-
After the desired incubation period (e.g., 24-48 hours), cells are lysed.
-
The luciferase activities of both firefly and Renilla luciferases are measured sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as relative luciferase units (RLU).
-
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound.
Conclusion
This compound represents a compelling tool for the chemical inhibition of the Wnt/β-catenin signaling pathway. Its mechanism of action, though indirect, targets a critical dependency of the pathway – the proper functioning of geranylgeranylated proteins in facilitating the nuclear translocation of β-catenin. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of GGTase I inhibition in Wnt-driven diseases. Further studies are warranted to precisely quantify the IC50 of this compound on TCF/LEF-mediated transcription and to explore its efficacy in various preclinical cancer models.
References
A Technical Guide to the Cell Permeability of GGTI-286: Mechanisms and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of GGTI-286, a potent and cell-permeable inhibitor of Geranylgeranyltransferase I (GGTase-I). We will delve into its mechanism of action, present key quantitative data regarding its cellular activity, and provide detailed experimental protocols for assessing its effects. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of GGTase-I inhibitors.
Introduction to this compound
This compound is a peptidomimetic small molecule that acts as a highly selective and potent inhibitor of GGTase-I.[1] This enzyme plays a critical role in the post-translational modification of a variety of proteins, particularly those in the Ras superfamily of small GTPases, such as Rho, Rac, and Rap1.[2][3][4] By attaching a 20-carbon geranylgeranyl isoprenoid to a cysteine residue at the C-terminus of these proteins, GGTase-I facilitates their proper membrane localization and subsequent involvement in intracellular signaling pathways.[3][5] Disruption of this process has been identified as a promising therapeutic strategy for various diseases, including cancer. This compound's designation as "cell-permeable" indicates its ability to cross the cell membrane and engage its intracellular target, GGTase-I.[1]
Mechanism of Action: Inhibition of Protein Geranylgeranylation
The primary mechanism of action for this compound is the competitive inhibition of GGTase-I. This prevents the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to target proteins. The functional consequence is the accumulation of unprocessed, cytosolic proteins that are unable to participate in their respective signaling cascades, which can lead to cell cycle arrest and apoptosis in cancer cells.[3]
Quantitative Cellular Activity of this compound
The efficacy of this compound has been quantified in various cellular contexts, demonstrating its potency and selectivity. The following table summarizes key IC₅₀ values, which represent the concentration of the inhibitor required to reduce a specific biological activity by 50%. The data underscores the compound's ability to function effectively within intact cells.
| Target/Process | Cell Line | IC₅₀ Value | Reference |
| Geranylgeranylation of Rap1A | NIH3T3 cells | 2 µM | [6] |
| Farnesylation of H-Ras | NIH3T3 cells | >30 µM | [6] |
| Oncogenic K-Ras4B Stimulation | NIH3T3 cells | 1 µM | [7][1] |
| K-Ras4B Processing | - | 2 µM | |
| Cytotoxicity | RPMI-8226, H929, U266 (Multiple Myeloma) | 2.5 - 50 µM | [6] |
Table 1: Summary of reported IC₅₀ values for this compound. This data highlights the compound's selectivity for geranylgeranylation over farnesylation.
Experimental Protocols
To aid researchers in the study of this compound and similar compounds, this section provides detailed methodologies for relevant assays.
This protocol is adapted from methodologies used to characterize GGTase-I inhibitors and determines the direct inhibitory effect of a compound on the enzyme.[2][8]
Objective: To measure the IC₅₀ value of this compound against purified GGTase-I enzyme.
Materials:
-
Purified GGTase-I enzyme
-
[³H]-labeled Geranylgeranyl Pyrophosphate ([³H]GGPP)
-
Recombinant protein substrate (e.g., RhoA, K-Ras4B)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT, 0.01% Triton X-100
-
Scintillation counter and vials
-
Filter paper
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 2.5%).
-
In a microcentrifuge tube, combine the assay buffer, protein substrate (e.g., 2 µM RhoA), and the desired concentration of this compound or DMSO vehicle control.
-
Add [³H]GGPP (e.g., 0.5 µM) to the mixture.
-
Initiate the reaction by adding purified GGTase-I enzyme (e.g., 50 nM).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by spotting the mixture onto filter paper and precipitating the proteins with trichloroacetic acid (TCA).
-
Wash the filters to remove unincorporated [³H]GGPP.
-
Place the dried filters into scintillation vials with scintillation fluid.
-
Measure the amount of incorporated [³H]geranylgeranyl groups using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
While this compound is established as cell-permeable, direct quantification of its intracellular concentration is crucial for detailed pharmacokinetic and pharmacodynamic studies. This representative protocol describes a common method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure intracellular drug levels.[9][10][11]
Objective: To quantify the concentration of this compound inside cultured cells over time.
Materials:
-
Cultured cells (e.g., NIH3T3, HeLa)
-
Cell culture medium and plates
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 70% Methanol in water)
-
Internal standard for LC-MS/MS
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in a near-confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it to the desired final concentration in pre-warmed cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound. Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
Washing: At each time point, rapidly aspirate the drug-containing medium. Immediately wash the cell monolayer three times with an excess volume of ice-cold PBS to stop uptake and remove any extracellular or non-specifically bound compound.
-
Cell Lysis and Extraction: After the final wash, add a fixed volume of cold Lysis Buffer containing an internal standard to each well. Incubate on a shaker for 10-15 minutes to ensure complete cell lysis and extraction of the intracellular contents.
-
Sample Collection: Scrape the wells to detach any remaining cellular material and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis. Quantify the concentration of this compound by comparing its peak area to that of the internal standard and referencing a standard curve prepared in a matrix matching the cell lysate.
-
Data Normalization: The intracellular concentration can be expressed per cell number or per total protein amount, which should be determined from a parallel set of wells.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate due to its potent, selective, and cell-permeable inhibition of GGTase-I. The quantitative data confirms its activity in cellular models at low micromolar concentrations. The provided protocols offer standardized methods for researchers to further investigate its biological effects and to assess the cellular permeability of other novel GGTase-I inhibitors. A thorough understanding of its ability to penetrate cells and engage its target is fundamental to the ongoing development of this important class of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Homology Based Model and Virtual Screening of Inhibitors for Human Geranylgeranyl Transferase 1 (GGTase1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. ebiohippo.com [ebiohippo.com]
- 8. Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Measurement of Intracellular Compound Concentration by RapidFire Mass Spectrometry Offers Insights into Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Basic Research Applications of GGTI-286: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GGTI-286 is a potent, cell-permeable peptidomimetic that acts as a selective inhibitor of protein geranylgeranyltransferase type I (GGTase I). This enzyme catalyzes the attachment of a 20-carbon geranylgeranyl isoprenoid to the C-terminus of specific target proteins, a post-translational modification critical for their proper subcellular localization and function. By inhibiting GGTase I, this compound disrupts the activity of numerous proteins implicated in oncogenesis and other disease processes, making it a valuable tool for basic research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the core basic research applications of this compound, including its mechanism of action, effects on key signaling pathways, and detailed methodologies for its use in experimental settings.
Mechanism of Action
This compound is the methyl ester prodrug of GGTI-287.[1] Once inside the cell, it is hydrolyzed to the active form, which competitively inhibits GGTase I. This inhibition prevents the geranylgeranylation of target proteins, primarily members of the Ras superfamily of small GTPases, including Rho, Rac, and Rap1.[2][3] These proteins require the geranylgeranyl lipid anchor to associate with the cell membrane, a prerequisite for their participation in signal transduction. Consequently, this compound effectively blocks the signaling cascades mediated by these GTPases.
Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound has been quantified in various in vitro and cell-based assays. The following table summarizes key IC50 values, demonstrating its potency and selectivity.
| Target/Process | Cell Line/System | IC50 Value | References |
| Geranylgeranyltransferase I (GGTase I) | In vitro | 2 µM | [1][4][5][6][7] |
| Rap1A Geranylgeranylation | NIH3T3 cells | 2 µM | [1][8][9] |
| Oncogenic K-Ras4B Processing | NIH3T3 cells | 2 µM | [5][8] |
| Oncogenic K-Ras4B Stimulation of MAP Kinase | NIH3T3 cells | 1 µM | [1][8][9] |
| H-Ras Farnesylation | NIH3T3 cells | >30 µM | [1][8][9] |
| Cytotoxicity | |||
| RPMI-8226 Multiple Myeloma Cells | RPMI-8226 | 2.5-50 µM | [8] |
| H929 Multiple Myeloma Cells | H929 | 2.5-50 µM | [8] |
| U266 Multiple Myeloma Cells | U266 | 2.5-50 µM | [8] |
| LNCaP Prostate Cancer Cells | LNCaP | ~10 µM (45% inhibition) | [2] |
| PC3 Prostate Cancer Cells | PC3 | ~10 µM (37% inhibition) | [2] |
| DU145 Prostate Cancer Cells | DU145 | ~10 µM (44% inhibition) | [2] |
Signaling Pathways and Experimental Workflows
This compound primarily impacts signaling pathways regulated by geranylgeranylated proteins. The following diagrams illustrate its mechanism of action and a typical experimental workflow for studying its effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synergistic Effect of Geranylgeranyltransferase Inhibitor, GGTI, and Docetaxel on the Growth of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of cancer cell invasion by a geranylgeranyltransferase-I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ebiohippo.com [ebiohippo.com]
- 5. This compound A potent, cell-permeable, and selective inhibitor of GGTase I. | 171744-11-9 [sigmaaldrich.com]
- 6. abmole.com [abmole.com]
- 7. This compound hydrochloride | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. glpbio.com [glpbio.com]
Methodological & Application
Application Notes and Protocols for Studying Protein Prenylation with GGTI-286
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins. This modification is essential for the proper subcellular localization and function of numerous proteins involved in key signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of protein prenylation is implicated in various diseases, including cancer.
GGTI-286 is a potent and cell-permeable peptidomimetic inhibitor of geranylgeranyltransferase I (GGTase I), an enzyme that catalyzes the attachment of a 20-carbon geranylgeranyl group to the C-terminal CAAX motif of substrate proteins.[1] By selectively inhibiting GGTase I, this compound serves as a valuable tool for studying the roles of geranylgeranylated proteins in cellular processes and for investigating the therapeutic potential of targeting this pathway.
These application notes provide detailed protocols and guidelines for using this compound to study protein prenylation and its downstream effects.
Data Presentation
Table 1: In Vitro and In-Cellular Efficacy of this compound
| Target Protein/Process | Cell Line | IC50 Value | Notes |
| Geranylgeranylation of Rap1A | NIH3T3 cells | 2 µM | This compound is 25-fold more potent than the farnesyltransferase inhibitor FTI-276's methyl ester.[1] |
| Farnesylation of H-Ras | NIH3T3 cells | >30 µM | Demonstrates high selectivity for GGTase I over FTase.[1] |
| Oncogenic K-Ras4B Stimulation | - | 1 µM | Potently inhibits the activity of oncogenic K-Ras4B.[1] |
Signaling Pathways
Protein prenylation is crucial for the function of many small GTPases that act as molecular switches in a variety of signaling cascades. This compound, by inhibiting the geranylgeranylation of proteins like Rho and Rac family members, as well as Rap1A and K-Ras4B, can significantly impact these pathways.
Mechanism of this compound Action.
By preventing the attachment of the geranylgeranyl lipid anchor, this compound blocks the translocation of these signaling proteins to the cell membrane, thereby inhibiting their activation and downstream signaling.
Impact of this compound on Rho/Rac Signaling.
Experimental Protocols
Assessment of Protein Prenylation Status by Western Blot
Objective: To determine the effect of this compound on the geranylgeranylation of a target protein (e.g., Rap1A). Inhibition of prenylation often results in a slight increase in the apparent molecular weight of the protein, which can be detected as a mobility shift on an SDS-PAGE gel.
Materials:
-
Cell line of interest (e.g., NIH3T3, CHO)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the protein of interest (e.g., anti-Rap1A)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 2, 5, 10 µM) for a predetermined time (e.g., 24-48 hours). A time-course experiment (e.g., 0, 12, 24, 48 hours) with a fixed concentration of this compound can also be performed.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Expected Results: A successful experiment will show a dose- or time-dependent appearance of a slightly higher molecular weight band corresponding to the unprenylated form of the target protein in this compound-treated samples.
Western Blot Workflow.
Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of this compound on a specific cell line.
Materials:
-
Cell line of interest (e.g., multiple myeloma cell lines like RPMI-8226, H929, U266)
-
This compound
-
Complete cell culture medium
-
96-well clear-bottom plates
-
MTT or other viability reagent (e.g., CellTiter-Glo®)
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
-
Treatment:
-
Allow cells to adhere (for adherent cells) or stabilize (for suspension cells) for 24 hours.
-
Add serial dilutions of this compound to the wells. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 to 100 µM) to determine the IC50.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
-
Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Immunofluorescence Staining for Cytoskeletal Changes
Objective: To visualize the effects of this compound on the actin cytoskeleton, which is regulated by Rho family GTPases.
Materials:
-
Cell line of interest
-
This compound
-
Glass coverslips
-
Complete cell culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow to 50-70% confluency.
-
Treat cells with this compound at a concentration known to affect cell viability or protein prenylation (e.g., 10 µM) for an appropriate duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with fluorescently-conjugated phalloidin in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Incubate with DAPI or Hoechst stain for 5 minutes.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters.
-
Expected Results: Inhibition of RhoA and Rac1 function by this compound is expected to lead to a disruption of the actin cytoskeleton. This may manifest as a loss of stress fibers and a more rounded cell morphology.
References
Application Notes and Protocols for Assessing the Inhibitory Effect of GGTI-286
For Researchers, Scientists, and Drug Development Professionals
Introduction
GGTI-286 is a potent, cell-permeable peptidomimetic that selectively inhibits Geranylgeranyltransferase I (GGTase-I).[1][2][3][4][5] This enzyme catalyzes the transfer of a geranylgeranyl pyrophosphate (GGPP) lipid moiety to the C-terminal cysteine of proteins containing a CaaX motif, where 'a' is an aliphatic amino acid and 'X' is typically Leucine.[1][6] This post-translational modification, known as geranylgeranylation, is crucial for the proper membrane localization and function of numerous signaling proteins, most notably the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42).[7][8][9] By inhibiting GGTase-I, this compound disrupts the function of these key regulatory proteins, leading to effects on cell signaling, proliferation, and morphology. These application notes provide detailed protocols for assessing the inhibitory efficacy of this compound.
Mechanism of Action: Inhibition of Geranylgeranyltransferase I
This compound acts as a competitive inhibitor of GGTase-I, preventing the geranylgeranylation of its substrate proteins. This leads to the accumulation of unprocessed, cytosolic forms of Rho GTPases and other geranylgeranylated proteins. The disruption of Rho GTPase signaling, in turn, affects downstream cellular processes such as cytoskeletal organization, cell cycle progression, and cell growth.[8][10][11]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays and cell lines. The following tables summarize key IC50 values.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Target/Process | System | IC50 Value | Reference |
| GGTase-I | In vitro enzyme assay | ~5 nM (as GGTI-287) | [1] |
| Rap1A Processing | NIH3T3 cells | 2 µM | [2][3][4][5][12] |
| K-Ras4B Stimulation | NIH3T3 cells | 1 µM | [2][3][4][5][12] |
| H-Ras Farnesylation | NIH3T3 cells | >30 µM | [2][3][4][5][12] |
Table 2: Antiproliferative IC50 Values of this compound in Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | Approximate IC50 (µM) |
| BxPC-3 | Pancreatic | 5 - 10 |
| PANC-1 | Pancreatic | 5 - 10 |
| MiaPaCa-2 | Pancreatic | 5 - 10 |
| A549 | Lung | 10 - 20 |
| HCT-116 | Colon | 10 - 20 |
| MCF-7 | Breast | > 20 |
| Note: These are representative values and can vary based on experimental conditions. |
Experimental Protocols
In Vitro GGTase-I Activity Assay (Radiolabel-Based)
This assay directly measures the enzymatic activity of GGTase-I by quantifying the incorporation of a radiolabeled geranylgeranyl group from [³H]GGPP into a protein substrate.
Materials:
-
Purified recombinant GGTase-I
-
[³H]Geranylgeranyl pyrophosphate ([³H]GGPP)
-
Recombinant protein substrate (e.g., His-tagged Ras-CVLL)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT
-
This compound stock solution (in DMSO)
-
Scintillation fluid and counter
-
Filter paper (e.g., Whatman GF/C)
-
Trichloroacetic acid (TCA)
Protocol:
-
Prepare a reaction mixture containing assay buffer, 1 µM of the Ras-CVLL substrate, and 0.5 µM [³H]GGPP.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding 50 ng of purified GGTase-I.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding an equal volume of 10% ice-cold TCA.
-
Spot the reaction mixture onto filter paper.
-
Wash the filter paper three times with 5% TCA to remove unincorporated [³H]GGPP.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
References
- 1. Mammalian protein geranylgeranyltransferase-I: substrate specificity, kinetic mechanism, metal requirements, and affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. broadpharm.com [broadpharm.com]
- 5. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GGTase-I, Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell Type-specific Signaling Function of RhoA GTPase: Lessons from Mouse Gene Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential role for rapid proteostasis in Rho GTPase-mediated control of quiescent endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of mammalian protein geranylgeranyltransferase type-I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. nsjbio.com [nsjbio.com]
Application Notes and Protocols for Studying K-Ras Signaling Pathways with GGTI-286
Topic: Using GGTI-286 to Study K-Ras Signaling Pathways Audience: Researchers, scientists, and drug development professionals.
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a small GTPase that functions as a critical molecular switch in signal transduction pathways regulating cell proliferation, differentiation, and survival.[1][2][3] Activating mutations in the KRAS gene are found in approximately 19% of all human cancers, making it one of the most frequently mutated oncogenes.[3] The biological function of K-Ras is critically dependent on its localization to the inner leaflet of the plasma membrane. This localization is facilitated by a series of post-translational modifications, including prenylation.
Unlike H-Ras and N-Ras which are primarily farnesylated, K-Ras undergoes geranylgeranylation, a process catalyzed by the enzyme geranylgeranyltransferase type I (GGTase I). This modification involves the covalent attachment of a 20-carbon geranylgeranyl lipid group to the C-terminal CaaX motif of the K-Ras protein. Inhibition of GGTase I prevents this crucial modification, leading to the mislocalization of K-Ras and subsequent abrogation of its downstream signaling.
This compound is a potent, cell-permeable peptidomimetic that acts as a selective inhibitor of GGTase I.[4] By targeting this key enzyme, this compound serves as an invaluable chemical probe for investigating the role of geranylgeranylation in K-Ras function and for exploring the therapeutic potential of inhibiting this pathway.
Mechanism of Action
This compound specifically inhibits GGTase I, preventing the transfer of the geranylgeranyl pyrophosphate (GGPP) moiety to the cysteine residue within the CaaX box of substrate proteins, including K-Ras.[4] This inhibition disrupts the proper localization of K-Ras to the plasma membrane, which is essential for its interaction with upstream activators and downstream effectors. Consequently, the activation of critical oncogenic signaling cascades, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, is suppressed.[3][5][6] this compound demonstrates significant selectivity for GGTase I over the related enzyme farnesyltransferase (FTase), making it a precise tool for studying geranylgeranylation-dependent processes.[4]
Data Presentation
The inhibitory activity and selectivity of this compound are summarized below. Data has been compiled from publicly available sources for easy comparison.
| Target | Assay Type | Cell Line | IC₅₀ Value | Reference |
| GGTase I | Enzymatic Inhibition | - | 2 µM | [4] |
| Oncogenic K-Ras4B | Stimulation Inhibition | - | 1 µM | [4] |
| Rap1A Geranylgeranylation | Cellular Inhibition | NIH3T3 | 2 µM | [4] |
| H-Ras Farnesylation | Cellular Inhibition | NIH3T3 | >30 µM | [4] |
Table 1: Summary of reported IC₅₀ values for this compound. The data demonstrates potent inhibition of GGTase I and its cellular substrates with high selectivity over FTase-mediated processes.
Experimental Protocols
The following protocols provide detailed methodologies for using this compound to investigate K-Ras signaling.
Protocol 1: In Vitro GGTase I Activity Assay
This protocol allows for the direct measurement of GGTase I inhibition by this compound. It is based on a fluorescence assay principle.[7]
Materials:
-
Recombinant GGTase I enzyme
-
Fluorescently-labeled peptide substrate (e.g., Dansyl-GCVLL)
-
Geranylgeranyl diphosphate (GGPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
This compound stock solution (in DMSO)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only control.
-
In each well of the 96-well plate, add 20 µL of the this compound dilution or control.
-
Add 20 µL of recombinant GGTase I enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a substrate mix containing the fluorescent peptide and GGPP in Assay Buffer.
-
Initiate the enzymatic reaction by adding 60 µL of the substrate mix to each well.
-
Immediately measure the fluorescence kinetics over 30-60 minutes using a plate reader set to the appropriate excitation/emission wavelengths for the fluorescent substrate.
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound.
-
Plot the V₀ against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blotting for K-Ras Processing and Downstream Signaling
This protocol is used to assess the effect of this compound on the post-translational modification of K-Ras and the activation status of its key downstream effectors, AKT and ERK.[8][9][10]
Materials:
-
Cancer cell line with active K-Ras signaling (e.g., A549, Mia PaCa-2)
-
Complete cell culture medium
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-K-Ras, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Note: Unprocessed K-Ras will migrate slower than the processed, lipidated form. A visible band shift indicates successful inhibition of geranylgeranylation.
-
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels and normalize the K-Ras bands to the loading control.
Protocol 3: Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of cancer cells. Tetrazolium-based assays (MTS, XTT) or resazurin reduction assays are commonly used.[11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTS or XTT reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) as a negative control and wells with no cells as a background control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
Assay Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent). Incubate for 1-4 hours until a color change is visible.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ for cell growth inhibition.
References
- 1. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Discovery of Small Molecules that Bind to K-Ras and Inhibit Sos-mediated Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAS signaling in carcinogenesis, cancer therapy and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Geranylgeranyl transferase 1 inhibitor GGTI‑298 enhances the anticancer effect of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescence assay for geranylgeranyl transferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for GGTI-286 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GGTI-286, a potent and cell-permeable inhibitor of Geranylgeranyltransferase I (GGTase I), in cancer cell line research. This document details the mechanism of action, provides protocols for key in vitro experiments, and presents available quantitative data on its efficacy.
Introduction
This compound is a peptidomimetic compound that selectively inhibits GGTase I, an enzyme responsible for the post-translational modification of various proteins, including the Rho family of small GTPases (e.g., RhoA, Rac1, Rap1A).[1][2] This modification, known as geranylgeranylation, is crucial for the proper membrane localization and function of these proteins, which are key regulators of cell proliferation, survival, migration, and invasion. By inhibiting GGTase I, this compound disrupts these critical cellular processes in cancer cells, leading to anti-tumor effects such as cell cycle arrest and apoptosis.
Mechanism of Action
This compound acts as a competitive inhibitor of GGTase I, preventing the transfer of a geranylgeranyl pyrophosphate (GGPP) lipid moiety to the C-terminal CAAX motif of substrate proteins. This inhibition leads to the accumulation of unprenylated, inactive forms of Rho GTPases in the cytosol, thereby blocking their downstream signaling pathways. The primary consequence is the disruption of the RhoA signaling cascade, which is frequently hyperactivated in various cancers and plays a central role in cell motility, invasion, and proliferation.
Quantitative Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other relevant GGTase inhibitors in various cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Fibrosarcoma | NIH3T3 | 2 | [2] |
| This compound | - | K-Ras4B stimulated | 1 | [2] |
| GGTI-298 | Breast Cancer | - | - | [1] |
| P61A6 | Non-Small Cell Lung | H23, H1703, H358 | ~5-10 | [1] |
Note: Data for this compound across a wide range of cancer cell lines is limited in the public domain. Researchers are encouraged to determine the IC50 value for their specific cell line of interest.
Experimental Protocols
Detailed protocols for key experiments to assess the effects of this compound on cancer cell lines are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for RhoA Subcellular Localization
This protocol is to assess the effect of this compound on the localization of RhoA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (for cytoplasmic and membrane fractions)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-RhoA, anti-Na+/K+ ATPase for membrane fraction control, anti-GAPDH for cytoplasmic fraction control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and membrane fractions.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the relative amounts of RhoA in the cytoplasmic and membrane fractions.
Cell Invasion Assay (Transwell Assay)
This protocol measures the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free medium and medium with serum (chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) coated with Matrigel
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Rehydrate the Matrigel-coated inserts.
-
Resuspend serum-starved cells in serum-free medium containing this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Cell Cycle Analysis (Flow Cytometry)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Conclusion
This compound represents a valuable tool for investigating the role of geranylgeranylation and Rho GTPase signaling in cancer. The protocols and information provided in these application notes offer a framework for researchers to effectively utilize this compound in their cancer cell line studies. Further investigation is warranted to expand the quantitative dataset of this compound's efficacy across a broader range of cancer types and to fully elucidate its therapeutic potential.
References
Application Notes and Protocols: Evaluating the Effects of GGTI-286 on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GGTI-286 is a potent and cell-permeable inhibitor of Geranylgeranyltransferase I (GGTase I). This enzyme is responsible for the post-translational lipid modification (geranylgeranylation) of various proteins, particularly small GTPases of the Rho family (e.g., RhoA, Rac1, Cdc42) and Rap1. Geranylgeranylation is crucial for the proper subcellular localization and function of these proteins, which are key regulators of cell proliferation, survival, and cytoskeletal organization. By inhibiting GGTase I, this compound disrupts the signaling pathways controlled by these GTPases, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines. These application notes provide detailed protocols for evaluating the cellular effects of this compound.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of GGTase I, preventing the transfer of a geranylgeranyl pyrophosphate (GGPP) moiety to the C-terminal CAAX motif of substrate proteins. This inhibition leads to the accumulation of unprenylated, inactive forms of key signaling proteins like RhoA in the cytosol, preventing their translocation to the cell membrane where they would typically be activated and engage with downstream effectors. The disruption of Rho GTPase signaling, in particular, leads to downstream effects on the cell cycle and apoptosis.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in various contexts. These values can serve as a starting point for designing experiments.
| Parameter | Cell Line/System | IC50 Value | Reference |
| GGTase I Inhibition | In vitro enzyme assay | ~2 µM | [1] |
| Rap1A Geranylgeranylation | NIH3T3 cells | 2 µM | [1] |
| H-Ras Farnesylation | NIH3T3 cells | >30 µM | [1] |
| Oncogenic K-Ras4B Stimulation | NIH3T3 cells | 1 µM | [1] |
Note: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response curve (e.g., from 1 to 50 µM) to determine the optimal concentration for your experimental system.
Experimental Protocols
Cell Proliferation Assay
This protocol describes how to measure the effect of this compound on cell proliferation using a colorimetric assay such as the MTT or WST-1 assay.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, PANC-1, U87)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 1, 5, 10, 25, and 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
For MTT assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C. c. Remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS). d. Mix gently to dissolve the formazan crystals.
-
For WST-1 assay: a. Add 10 µL of WST-1 reagent to each well. b. Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This compound is known to induce G1 phase cell cycle arrest. This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of this compound treated cells.
Materials:
-
Cell line of interest
-
6-well tissue culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentration of this compound (e.g., 10-20 µM) or vehicle control for 24 to 48 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assays
Inhibition of geranylgeranylation can lead to apoptosis in cancer cells. The following protocols describe two common methods for detecting apoptosis: Annexin V staining for early apoptosis and TUNEL assay for late-stage apoptosis.
References
GGTI-286 Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of GGTI-286, a potent and cell-permeable inhibitor of Geranylgeranyltransferase I (GGTase I). The following sections detail the mechanism of action, provide quantitative data for its inhibitory activity, and present detailed protocols for key in vitro experiments.
Mechanism of Action
This compound is a selective inhibitor of GGTase I, an enzyme responsible for the post-translational lipid modification of various proteins, a process known as geranylgeranylation.[1] This modification involves the attachment of a 20-carbon geranylgeranyl isoprenoid to a cysteine residue within a C-terminal CAAX motif of target proteins.[2] Geranylgeranylation is crucial for the proper membrane localization and function of many small GTPases, including those in the Rho, Rac, and Rap families, which are key regulators of cell growth, differentiation, and survival.[1]
By inhibiting GGTase I, this compound prevents the geranylgeranylation of these substrate proteins, leading to their mislocalization and inactivation.[1] This disruption of critical signaling pathways can induce cell cycle arrest in the G1 phase and promote apoptosis, making GGTase I an attractive target for cancer therapy.[3] Notably, this compound exhibits selectivity for GGTase I over Farnesyltransferase (FTase), another important prenyltransferase.[4][5]
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target/Process | Cell Line/System | IC50 Value | Reference |
| GGTase I | in vitro enzyme assay | 2 µM | [4][5][6][7] |
| Rap1A Geranylgeranylation | NIH3T3 cells | 2 µM | [4][5][7] |
| H-Ras Farnesylation | NIH3T3 cells | >30 µM | [4][5][7] |
| Oncogenic K-Ras4B Stimulation | in vitro | 1 µM | [4][5][6] |
Experimental Protocols
Protocol 1: Determination of IC50 for GGTase I Inhibition
This protocol outlines a general method for determining the IC50 value of this compound against GGTase I in a cell-free enzymatic assay.
Materials:
-
Recombinant human GGTase I
-
Fluorescently labeled geranylgeranyl pyrophosphate (GGPP) analog (e.g., NBD-GPP)
-
Biotinylated peptide substrate with a CAAX motif (e.g., Biotin-KKSKTKCVIL)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl2, 5 mM DTT)
-
Streptavidin-coated microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
In a streptavidin-coated microplate, add the biotinylated peptide substrate and incubate to allow for binding. Wash the plate to remove unbound peptide.
-
Add the GGTase I enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled GGPP analog.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Wash the plates to remove unreacted fluorescent GGPP.
-
Measure the fluorescence intensity in each well using a plate reader.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for IC50 determination.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., NIH3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis of Protein Prenylation
This protocol is used to qualitatively assess the inhibition of protein geranylgeranylation in cells treated with this compound by observing the electrophoretic mobility shift of unprenylated proteins.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibody against a geranylgeranylated protein (e.g., Rap1A)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specific duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE. Unprenylated proteins will migrate slower than their prenylated counterparts.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An upward shift in the band for the target protein in this compound-treated samples indicates inhibition of prenylation.
Caption: Western blot workflow.
Protocol 4: Analysis of β-Catenin Localization
This protocol is based on a cited experiment and describes a method to assess the effect of this compound on the nuclear localization of β-catenin.[4][8][9]
Materials:
-
CHO (Chinese Hamster Ovary) cells
-
Complete cell culture medium
-
This compound (10 µM final concentration)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against β-catenin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed CHO cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with 10 µM this compound or vehicle control for 2 and 4 hours.
-
After treatment, wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary antibody against β-catenin.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of β-catenin using a fluorescence microscope. A reduction in the nuclear signal for β-catenin in treated cells compared to controls indicates an effect of this compound.
References
- 1. What are GGTase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. JCI - Geranylgeranyltransferase I as a target for anti-cancer drugs [jci.org]
- 3. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. This compound hydrochloride | TargetMol [targetmol.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Practical Guide for Dissolving and Storing GGTI-286: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the dissolution and storage of GGTI-286, a potent and cell-permeable inhibitor of Geranylgeranyltransferase I (GGTase I). Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Chemical and Physical Properties
This compound is a peptidomimetic that selectively inhibits the geranylgeranylation of small GTPases, such as Rap1A and K-Ras4B, by targeting GGTase I. This inhibition disrupts critical cellular signaling pathways involved in cell growth, differentiation, and survival.
Data Presentation: Solubility and Storage Recommendations
The following tables summarize the recommended solvents and storage conditions for this compound.
| Solvent | Known Solubility | Notes |
| DMSO | Up to 40 mg/mL[1] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Information not readily available. | Not a primary recommended solvent for stock solutions. |
| Water | Insoluble or poorly soluble. | Not suitable for initial reconstitution. |
| PBS (Phosphate-Buffered Saline) | Insoluble or poorly soluble. | Final working solutions can be made in aqueous buffers by diluting a DMSO stock, but direct dissolution is not recommended. |
| Storage Condition | Form | Duration | Notes |
| -20°C | Powder | Up to 3 years[1] | Store in a desiccator to prevent moisture absorption. |
| -80°C | In Solvent (e.g., DMSO) | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
Note: There are varying reports on the stability of this compound in solution. While some suppliers suggest stability for up to one year at -80°C[1], it is best practice to use freshly prepared solutions or to limit storage to shorter periods (e.g., 1-6 months) to ensure optimal activity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize moisture condensation.
-
Calculate the required volume of DMSO: The molecular weight of this compound (free base) is approximately 429.57 g/mol . To prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 429.57 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 232.8 µL
-
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer (e.g., cell culture medium, PBS)
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, it is advisable to perform a serial dilution. For example, to prepare a 10 µM working solution in 1 mL of cell culture medium:
-
Dilute the 10 mM stock solution 1:100 in fresh DMSO to obtain a 100 µM intermediate solution (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium.
-
-
Direct Dilution (for lower concentrations): For very low final concentrations, direct dilution may be possible. For instance, to prepare a 1 µM working solution in 1 mL:
-
Add 0.1 µL of the 10 mM stock solution to 999.9 µL of pre-warmed aqueous buffer.
-
-
Mixing: Mix the working solution gently by pipetting or inverting the tube.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous solutions of this compound for extended periods.
Mandatory Visualizations
Caption: Experimental workflow for the preparation of this compound stock and working solutions.
Caption: Inhibition of the GGTase I signaling pathway by this compound.
References
Troubleshooting & Optimization
GGTI-286 Experimental Results: Technical Support Center
Welcome to the technical support center for GGTI-286. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results with the potent geranyltransferase I (GGTase-I) inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound precipitated out of solution during my experiment. What went wrong?
A1: this compound has limited solubility in aqueous solutions. Precipitation can occur if the compound is not properly dissolved or if the concentration exceeds its solubility limit in the final experimental medium.
Troubleshooting Steps:
-
Proper Dissolution: Ensure your initial stock solution is fully dissolved in 100% DMSO. Gentle warming to 37°C and sonication can aid dissolution.
-
Working Dilution: When preparing your working concentration, it is recommended to perform a serial dilution in DMSO first, before adding it to your aqueous experimental medium (e.g., cell culture media).[1]
-
Pre-warming Medium: Pre-warming your cell culture medium to 37°C before adding the this compound solution can help prevent precipitation that may occur at lower temperatures.[1]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid solvent-induced cytotoxicity and to maintain the solubility of this compound.
Q2: I am not observing the expected mobility shift for my target protein (e.g., Rap1A) on a Western blot after this compound treatment. What could be the issue?
A2: Inhibition of geranylgeranylation by this compound should result in the accumulation of an unprenylated form of the target protein, which typically migrates slower on an SDS-PAGE gel, causing a visible mobility shift. If this is not observed, it could be due to several factors.
Troubleshooting Steps:
-
Insufficient Inhibition: The concentration of this compound may be too low, or the incubation time may be too short to achieve complete inhibition of GGTase-I. The IC50 for inhibition of Rap1A geranylgeranylation is approximately 2 µM in NIH3T3 cells.[2] Consider performing a dose-response and/or a time-course experiment to optimize the treatment conditions.
-
Suboptimal Gel Electrophoresis: The mobility shift of unprenylated proteins can be subtle.
-
Gel Percentage: Use a lower percentage acrylamide gel (e.g., 10-12%) to better resolve small differences in protein migration.
-
Running Conditions: Run the gel at a lower voltage for a longer period to improve separation.
-
-
Antibody Selection: Ensure the antibody you are using can recognize both the prenylated and unprenylated forms of the target protein. Some antibodies may have epitopes that are masked or altered by the prenylation status. Check the antibody datasheet or test different antibodies if necessary.
-
Protein Overload: Loading too much protein in the gel can obscure the separation of the two forms. Try loading a lower amount of total protein lysate.
Q3: My cell viability assay results with this compound are inconsistent or show high variability.
A3: Inconsistent results in cell viability assays can stem from issues with compound handling, assay protocol, or the specific characteristics of the cell line being used.
Troubleshooting Steps:
-
Compound Stability: this compound stock solutions in DMSO are stable for a limited time. It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number will lead to variability in the final readout. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Assay Type: The choice of cell viability assay can influence the results.
-
Metabolic Assays (e.g., MTT, MTS): These assays measure metabolic activity, which can be affected by this compound in ways that do not directly correlate with cell death.
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure ATP levels, which are a good indicator of viable, metabolically active cells.
-
Cytotoxicity Assays (e.g., LDH release): These assays measure membrane integrity and cell death.
-
Consider using an orthogonal assay to confirm your results.
-
-
Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to altered cell growth and compound concentration. To minimize this, avoid using the outer wells or ensure proper humidification in the incubator.
Q4: I am observing unexpected off-target effects in my cells treated with this compound. How can I investigate this?
A4: While this compound is a selective inhibitor of GGTase-I, off-target effects are a possibility with any small molecule inhibitor.
Troubleshooting Steps:
-
Dose-Response Analysis: A true on-target effect should be dose-dependent and correlate with the inhibition of GGTase-I activity. Unexpected effects that occur only at very high concentrations are more likely to be off-target.
-
Rescue Experiments: If possible, try to rescue the observed phenotype by overexpressing a geranylgeranylated form of the target protein.
-
Use of a Structurally Unrelated Inhibitor: To confirm that the observed effect is due to the inhibition of GGTase-I, consider using a structurally different GGTase-I inhibitor as a control.
-
Selectivity Profiling: this compound shows high selectivity for GGTase-I over the related enzyme farnesyltransferase (FTase), with an IC50 for H-Ras farnesylation greater than 30 µM.[2] However, at high concentrations, some cross-reactivity may occur.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | Cell Line | IC50 | Reference |
| GGTase-I | Rap1A Geranylgeranylation | NIH3T3 | 2 µM | [2] |
| K-Ras4B | Oncogenic Stimulation | NIH3T3 | 1 µM | [2] |
| FTase | H-Ras Farnesylation | NIH3T3 | >30 µM | [2] |
Table 2: Reported Cytotoxic IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RPMI-8226 | Multiple Myeloma | 2.5-50 (concentration-dependent) | [3] |
| H929 | Multiple Myeloma | 2.5-50 (concentration-dependent) | [3] |
| U266 | Multiple Myeloma | 2.5-50 (concentration-dependent) | [3] |
| Human Malignant Glioma Cells | Glioma | Significant antiproliferative effect |
Experimental Protocols
Protocol 1: Western Blot for Detection of Unprenylated Rap1A
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Rap1A (that recognizes both forms) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Look for a slower migrating band corresponding to unprenylated Rap1A in the this compound treated samples.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting up and down.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Mandatory Visualizations
References
Optimizing GGTI-286 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of GGTI-286 and avoiding off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, cell-permeable inhibitor of protein geranylgeranyltransferase type I (GGTase-I).[1][2][3][4] This enzyme is responsible for the post-translational addition of a 20-carbon geranylgeranyl isoprenoid to the C-terminal CaaX motif of specific proteins. This modification is crucial for the proper subcellular localization and function of many signaling proteins, including members of the Ras superfamily of small GTPases like Rho, Rac, and Rap.[5][6]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of GGTase-I, which prevents the geranylgeranylation of its substrate proteins. This leads to the accumulation of these proteins in their unprocessed, cytosolic form, thereby inhibiting their downstream signaling functions. Key on-target proteins include Rap1A and oncogenic K-Ras4B.[1][3][7] Inhibition of the geranylgeranylation of these proteins can disrupt signaling pathways involved in cell growth, proliferation, and transformation.
Q3: What are the known off-target effects of this compound?
A3: this compound exhibits high selectivity for GGTase-I over farnesyltransferase (FTase), another prenyltransferase.[1][3] However, like many small molecule inhibitors, the potential for off-target effects exists, especially at higher concentrations. While specific off-target interactions of this compound have not been extensively profiled in publicly available literature, potential off-target effects of GGTase-I inhibitors could include interactions with other ATP-binding proteins or enzymes with similar substrate-binding pockets. It is recommended to perform experiments to rule out off-target effects in your specific model system (see Troubleshooting Guide).
Q4: What is a good starting concentration for this compound in cell culture experiments?
A4: A good starting point for this compound concentration is in the low micromolar range (1-10 µM). The IC50 for inhibition of Rap1A geranylgeranylation and oncogenic K-Ras4B stimulation is approximately 1-2 µM.[1][2][3][7] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q5: How can I confirm that this compound is active in my cells?
A5: The most direct way to confirm the on-target activity of this compound is to assess the prenylation status of known GGTase-I substrates, such as Rap1A or members of the Rho family. A common method is to look for a mobility shift of the target protein on an SDS-PAGE gel, where the unprenylated form migrates slower. Alternatively, you can assess the functional consequences of inhibiting geranylgeranylation, such as a decrease in the activation of downstream effectors.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay | IC50 | Reference |
| GGTase-I (Rap1A geranylgeranylation) | NIH3T3 cells | 2 µM | [1][3][7] |
| Oncogenic K-Ras4B stimulation | NIH3T3 cells | 1 µM | [1][2][3] |
| FTase (H-Ras farnesylation) | NIH3T3 cells | >30 µM | [1][3] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Cytotoxic Concentration Range | Reference |
| RPMI-8226 | Multiple Myeloma | 2.5-50 µM | [7] |
| H929 | Multiple Myeloma | 2.5-50 µM | [7] |
| U266 | Multiple Myeloma | 2.5-50 µM | [7] |
| Human Malignant Glioma Cells | Glioma | Antiproliferative effect observed | [4] |
Signaling Pathways
Below are diagrams of key signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound [sigmaaldrich.com]
- 5. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
Improving the solubility of GGTI-286 for cell-based assays
Welcome to the technical support center for GGTI-286. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell-based assays. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning the compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable inhibitor of Geranylgeranyltransferase I (GGTase I).[1][2] GGTase I is a critical enzyme that catalyzes the post-translational addition of a 20-carbon geranylgeranyl isoprenoid lipid to the C-terminus of specific target proteins, a process known as geranylgeranylation. This lipid modification is essential for the proper membrane localization and function of many signaling proteins, including small GTPases like Rho, Rac, and Rap1.[1][2] By inhibiting GGTase I, this compound prevents the geranylgeranylation of these proteins, leading to their mislocalization and inactivation. This disruption of key signaling pathways can result in cell cycle arrest and apoptosis, making this compound a valuable tool for studying cellular signaling and a potential anti-cancer agent.
Q2: What are the known solubility properties of this compound?
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on its chemical properties and available data for similar compounds, DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.
Q4: How should I store the this compound powder and stock solutions?
A4:
-
Powder: Store the lyophilized powder at -20°C for long-term storage.
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues in Cell-Based Assays
One of the most common challenges encountered when working with this compound is its precipitation upon dilution into aqueous cell culture media. The following guide provides solutions to mitigate this issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in cell culture medium. | The aqueous environment of the cell culture medium reduces the solubility of the hydrophobic this compound, causing it to fall out of solution. | 1. Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.5%, as most cell lines can tolerate this concentration without significant cytotoxicity.[4] However, this is cell-line dependent and should be empirically determined. 2. Pre-warm Media and Stock Solution: Before dilution, gently warm both the cell culture medium and the this compound DMSO stock solution to 37°C. This can help to prevent precipitation caused by temperature shock.[5] 3. Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock solution in pre-warmed cell culture medium. Add the diluted inhibitor to the cells dropwise while gently swirling the plate or tube. 4. Increase Serum Concentration (if applicable): If your experimental conditions permit, a higher serum concentration in the medium can sometimes help to keep hydrophobic compounds in solution. |
| Cloudiness or visible particles in the cell culture well after adding this compound. | This is a clear indication of this compound precipitation. | 1. Use Sonication: If precipitation is observed after dilution, you can try to redissolve the compound by briefly sonicating the diluted solution in a water bath sonicator.[6] 2. Vortexing: Vigorous vortexing of the diluted solution before adding it to the cells may also help. 3. Re-evaluate Stock Concentration: If precipitation is persistent, consider preparing a lower concentration stock solution in DMSO. This will require adding a larger volume to your cell culture, so be mindful of the final DMSO concentration. |
| Inconsistent experimental results or lower than expected potency. | This could be due to a lower effective concentration of this compound in solution due to precipitation. | 1. Confirm Solubility: Before treating your cells, visually inspect the diluted this compound solution under a microscope to ensure no precipitate is present. 2. Establish a DMSO Vehicle Control: Always include a vehicle control in your experiments (cells treated with the same final concentration of DMSO without the inhibitor) to account for any effects of the solvent on the cells. |
Quantitative Data Summary
The following table summarizes the solubility of GGTI compounds in various solvents. Please note that the data for GGTI-2133 and GGTI-298 are provided as a reference due to the lack of specific public data for this compound.
| Compound | Solvent | Solubility (mg/mL) |
| GGTI-2133 (trifluoroacetate salt) | DMSO | 25[3] |
| GGTI-298 (trifluoroacetate salt hydrate) | DMSO | >20 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 429.58 g/mol . To prepare a 10 mM stock solution, you will need 4.296 mg of this compound per 1 mL of DMSO.
-
Weigh the this compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube for 1-2 minutes to dissolve the powder completely. If necessary, briefly sonicate the tube in a water bath sonicator to aid dissolution.
-
Aliquot and Store: Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
Protocol 2: General Procedure for Treating Cells with this compound
Materials:
-
Cells plated in appropriate cell culture vessels
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Sterile pipette tips and tubes
Procedure:
-
Pre-warm reagents: Place the complete cell culture medium and the 10 mM this compound stock solution in a 37°C incubator or water bath for 10-15 minutes.
-
Prepare intermediate dilutions (if necessary): For lower final concentrations, it is recommended to perform an intermediate dilution of the 10 mM stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Treat the cells: Add the appropriate volume of the this compound working solution (or intermediate dilution) to your cell culture wells to achieve the desired final concentration. Add the solution dropwise and gently swirl the plate to ensure even distribution.
-
Include a vehicle control: In parallel, treat a set of cells with the same volume of DMSO diluted in cell culture medium to match the highest concentration of DMSO used in the experimental wells.
-
Incubate: Return the cells to the incubator for the desired treatment duration.
Visualizations
Caption: GGTase I Signaling Pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound hydrochloride | TargetMol [targetmol.com]
- 5. An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GGTI298 Trifluoroacetate | Ras | Apoptosis | Transferase | TargetMol [targetmol.com]
Technical Support Center: Addressing GGTI-286 Cytotoxicity in Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GGTI-286, a potent Geranylgeranyltransferase I (GGTase-I) inhibitor. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address potential cytotoxicity issues in sensitive cell lines, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, cell-permeable inhibitor of Geranylgeranyltransferase I (GGTase-I).[1] GGTase-I is a crucial enzyme that catalyzes the post-translational addition of a 20-carbon geranylgeranyl lipid to the C-terminus of various proteins, a process known as geranylgeranylation. This lipid modification is essential for the proper membrane localization and function of many signaling proteins, including small GTPases like Rho, Rac, and Rap1.[2][3] By inhibiting GGTase-I, this compound prevents the activation of these signaling proteins, thereby disrupting downstream pathways involved in cell growth, proliferation, and survival.[2][3]
Q2: Why does this compound exhibit cytotoxicity in some cell lines?
A2: The cytotoxicity of this compound is a direct consequence of its mechanism of action. The inhibition of geranylgeranylation of key regulatory proteins, such as those in the Rho and Ras superfamilies, disrupts essential cellular processes. This disruption can lead to cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis (programmed cell death) in sensitive cell lines.[2][4] Cell lines that are highly dependent on the signaling pathways regulated by geranylgeranylated proteins are particularly susceptible to the cytotoxic effects of this compound.
Q3: How selective is this compound for GGTase-I over Farnesyltransferase (FTase)?
A3: this compound demonstrates significant selectivity for GGTase-I over the related enzyme Farnesyltransferase (FTase). For instance, in NIH3T3 cells, this compound inhibits the geranylgeranylation of Rap1A with an IC50 of 2 µM, while its IC50 for the farnesylation of H-Ras is greater than 30 µM, indicating at least a 15-fold selectivity.[1] This selectivity is crucial for dissecting the specific roles of geranylgeranylation in cellular processes.
Q4: What are the expected morphological changes in cells treated with this compound?
A4: Upon treatment with this compound, sensitive cells may exhibit morphological changes characteristic of apoptosis. These can include cell shrinkage, membrane blebbing, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis). At later stages, you may observe the formation of apoptotic bodies. Additionally, due to the role of Rho GTPases in regulating the actin cytoskeleton, you might observe alterations in cell shape, adhesion, and motility.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, particularly concerning its cytotoxic effects.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Excessive Cytotoxicity in All Cell Lines (Even Resistant Ones) | - Incorrect this compound concentration: A calculation error may have resulted in a much higher final concentration than intended. - Solvent toxicity: The solvent (e.g., DMSO) concentration may be too high. - Contamination: Mycoplasma or other microbial contamination can sensitize cells to stress. | - Verify calculations and perform serial dilutions carefully. Prepare fresh stock solutions. - Ensure the final solvent concentration is non-toxic. Typically, DMSO should be kept below 0.1% (v/v). Run a solvent-only control. - Test cell cultures for mycoplasma contamination. |
| 2. Inconsistent Cytotoxicity Between Experiments | - Variability in cell health and passage number: Cells at high passage numbers or in poor health may respond differently. - Inconsistent cell seeding density: The initial number of cells can influence the outcome of cytotoxicity assays. - Fluctuations in incubation conditions: Variations in temperature, CO2, or humidity can affect cell growth and drug sensitivity. | - Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing before treatment. - Maintain a consistent cell seeding density across all experiments. - Ensure incubator conditions are stable and regularly calibrated. |
| 3. No Significant Cytotoxicity in a Known Sensitive Cell Line | - Inactive this compound: The compound may have degraded due to improper storage. - Sub-optimal drug concentration: The concentration used may be too low to induce a cytotoxic effect. - Cell line misidentification or genetic drift: The cell line may no longer have the expected sensitivity. | - Store this compound stock solutions at -20°C or -80°C and protect from light. Prepare fresh working solutions for each experiment. - Perform a dose-response experiment to determine the optimal concentration range. Refer to published IC50 values as a starting point (see Table 1). - Authenticate your cell line using short tandem repeat (STR) profiling. |
| 4. High Background in Apoptosis Assays | - Harsh cell handling: Excessive centrifugation speeds or vigorous pipetting can damage cells and lead to false-positive apoptosis signals. - Assay artifacts: Non-specific binding of antibodies or reagents. | - Handle cells gently. Use optimal centrifugation speeds (e.g., 300-400 x g for 5 minutes). - Include appropriate controls, such as unstained cells and single-stain controls, to set up proper compensation and gating in flow cytometry. |
| 5. Unexpected Cell Cycle Arrest Profile | - Cell line-specific differences: The effect of GGTase-I inhibition on the cell cycle can vary between cell lines.[4] - Off-target effects at high concentrations: Very high concentrations of this compound may have effects unrelated to GGTase-I inhibition. | - Consult the literature for expected cell cycle effects in your specific cell line. - Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
Data Presentation
Table 1: IC50 Values of this compound and Related Compounds in Various Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | NIH3T3 | Rap1A Geranylgeranylation | 2 | [1] |
| This compound | NIH3T3 | H-Ras Farnesylation | >30 | [1] |
| This compound | - | Oncogenic K-Ras4B Stimulation | 1 | [1] |
| GGTI-298 | A549 (Human Lung Adenocarcinoma) | Growth Inhibition | Not specified, but induced apoptosis | [4] |
| GGTI-298 | - | Rap1A Processing Inhibition | 3 | [5] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
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Sensitive cell line of interest
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Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
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Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10x)
-
PBS
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FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentration of this compound for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase.
-
Wash the cells once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1x Annexin V Binding Buffer.
-
Determine the cell concentration and adjust to approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
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Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Interpretation:
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Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Visualizations
Caption: Mechanism of this compound induced apoptosis.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and Pharmacological Characterization of the Interaction between Human Geranylgeranyltransferase Type I and Ras-Related Protein Rap1B [mdpi.com]
Technical Support Center: Optimizing GGTI-286 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the Geranylgeranyltransferase I (GGTase I) inhibitor, GGTI-286.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, and selective inhibitor of Geranylgeranyltransferase I (GGTase I). Its primary mechanism of action is to block the transfer of a geranylgeranyl pyrophosphate (GGPP) lipid moiety to the C-terminal CaaX box of specific target proteins. This post-translational modification, known as geranylgeranylation, is crucial for the proper localization and function of many signaling proteins, including members of the Rho and Rap families of small GTPases. By inhibiting GGTase I, this compound prevents the membrane association and subsequent activation of these key signaling molecules, thereby disrupting downstream cellular processes such as cell proliferation, differentiation, and migration.
Q2: What are the common sources of variability in this compound experiments?
Variability in this compound experiments can arise from several factors:
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Reagent Quality and Handling: Inconsistent purity, improper storage, and repeated freeze-thaw cycles of this compound stock solutions can significantly alter its effective concentration.
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Cell Culture Conditions: Variations in cell density, passage number, serum concentration, and media composition can impact cellular response to the inhibitor.
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Experimental Protocol: Inconsistencies in incubation times, treatment concentrations, and assay procedures can lead to significant data scatter.
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Cell Line Specificity: Different cell lines can exhibit varying sensitivities to this compound due to differences in GGTase I expression, substrate protein levels, and compensatory signaling pathways.
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Off-Target Effects: At higher concentrations, the possibility of off-target effects increases, which can introduce confounding variables.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of geranylgeranylation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degraded this compound | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Use within one month for storage at -20°C and within six months for storage at -80°C.[1] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Incorrect Incubation Time | Optimize the incubation time. Short incubation times may not be sufficient for the inhibitor to exert its full effect, while prolonged incubation could lead to secondary effects. |
| Serum Interference | Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration or using serum-free media during the treatment period, if compatible with your cell line. |
Issue 2: High variability between replicate wells in cell-based assays.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating replicates to ensure even cell distribution. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients that can cause edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Cell Clumping | Ensure complete dissociation of cells during passaging. If clumping persists, consider using a cell strainer. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and this compound. |
Issue 3: Unexpected or off-target effects observed.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High this compound Concentration | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects. |
| Cell Line Sensitivity | Some cell lines may be more prone to off-target effects. Consider using a secondary, structurally different GGTase I inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
| Purity of this compound | Ensure the use of high-purity this compound. Impurities could contribute to unexpected biological activities. Check the certificate of analysis from the supplier. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | Cell Line | IC50 Value | Reference |
| Geranylgeranylation of Rap1A | NIH3T3 cells | 2 µM | [2] |
| Farnesylation of H-Ras | NIH3T3 cells | >30 µM | [2] |
| Oncogenic K-Ras4B stimulation | - | 1 µM | [2] |
Experimental Protocols
Protocol: Cell Viability Assay using MTT
This protocol provides a general framework for assessing the effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound
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DMSO (for stock solution)
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96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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Multichannel pipette
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Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. Include a vehicle control (DMSO alone).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Mandatory Visualization
Caption: this compound inhibits GGTase I, preventing protein geranylgeranylation and downstream signaling.
Caption: Workflow for assessing this compound effects on cell viability using an MTT assay.
Caption: A logical troubleshooting guide for inconsistent this compound experimental results.
References
GGTI-286 stability issues in long-term experiments
Welcome to the technical support center for GGTI-286. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a particular focus on addressing stability issues that may arise in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable inhibitor of Geranylgeranyltransferase I (GGTase I).[1][2][3] GGTase I is a crucial enzyme that catalyzes the post-translational addition of a geranylgeranyl lipid group to the C-terminal CAAX motif of a variety of proteins. This modification, known as geranylgeranylation, is essential for the proper membrane localization and function of these proteins. Key targets of GGTase I include small GTPases from the Rho, Rac, and Rap families, which are critical regulators of cell signaling pathways involved in cell growth, differentiation, and cytoskeletal organization.[4][5] By inhibiting GGTase I, this compound prevents the maturation and function of these key signaling proteins.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical to maintain its activity. For solid (powder) form, it is recommended to store the compound at -20°C for up to three years.[6] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[1][6][7] Some suppliers recommend that stock solutions at -70°C are stable for up to one week.[8] Always refer to the manufacturer's datasheet for specific recommendations.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in an organic solvent such as DMSO to prepare a concentrated stock solution.[6] It is recommended to first create a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock can then be serially diluted with DMSO to an intermediate concentration before further dilution into aqueous buffers or cell culture media to achieve the final working concentration.[6] To avoid precipitation when diluting into aqueous solutions, it is advisable to add the DMSO stock to the aqueous solution while vortexing. Warming the solutions to 37°C may also aid in solubility.[7]
Troubleshooting Guide for Long-Term Experiments
Issue: Loss of this compound activity over several days in a cell culture experiment.
Possible Cause 1: Degradation of this compound in aqueous culture medium.
Troubleshooting Steps:
-
Replenish this compound periodically: For experiments lasting longer than 24-48 hours, it is recommended to replace the culture medium with freshly prepared medium containing this compound every 1 to 2 days. This will help maintain a consistent effective concentration of the inhibitor.
-
Include proper controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control for GGTase I Inhibition: At the end of the experiment, treat a new batch of cells with freshly prepared this compound for a short period (e.g., 24 hours) to ensure the compound is active. The expected phenotype should be observed in these cells.
-
Western Blot Analysis: Assess the geranylgeranylation status of a known GGTase I substrate, such as Rap1A or a member of the Rho family. An increase in the unprenylated form of the protein would indicate effective GGTase I inhibition.
-
Possible Cause 2: Cellular metabolism of this compound.
Cells may metabolize this compound over time, leading to a decrease in its intracellular concentration and a subsequent loss of inhibitory activity.
Troubleshooting Steps:
-
Increase Dosing Frequency: Similar to addressing degradation in the media, more frequent replenishment of this compound can help counteract metabolic clearance.
-
Use a higher initial concentration (with caution): If cytotoxicity is not a concern, a higher initial concentration might prolong the duration of effective inhibition. However, this should be carefully titrated to avoid off-target effects.
Possible Cause 3: Selection of a resistant cell population.
In very long-term experiments (weeks to months), there is a possibility of selecting for a subpopulation of cells that are resistant to the effects of this compound.
Troubleshooting Steps:
-
Monitor Cell Morphology and Proliferation: Keep a detailed record of cell morphology and proliferation rates. Any changes over time could indicate the emergence of a resistant population.
-
Periodic Efficacy Checks: At different time points during the long-term experiment, perform a short-term assay to confirm the sensitivity of the cell population to a fresh dose of this compound.
Data Presentation
Table 1: this compound Storage and Stability Recommendations
| Form | Storage Temperature | Recommended Duration | Source(s) |
| Solid (Powder) | -20°C | Up to 3 years | [6] |
| In Solvent (Stock Solution) | -80°C | Up to 1 year | [6] |
| In Solvent (Stock Solution) | -20°C | Up to 1 month | [1][7] |
| In Solvent (Stock Solution) | -70°C | Up to 1 week | [8] |
Table 2: IC50 Values for this compound
| Target | Cell Line/Assay | IC50 | Source(s) |
| GGTase I (Rap1A geranylgeranylation) | NIH3T3 cells | 2 µM | [1][2] |
| Oncogenic K-Ras4B stimulation | NIH3T3 cells | 1 µM | [1][2] |
| H-Ras farnesylation | NIH3T3 cells | >30 µM | [1][2] |
Experimental Protocols
Protocol: Long-Term Treatment of Adherent Cells with this compound
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Cell Seeding: Plate cells at a density that will not lead to confluency before the next scheduled medium change (typically every 2-3 days).
-
Preparation of this compound Working Solution:
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Thaw a single-use aliquot of your this compound DMSO stock solution.
-
Warm the cell culture medium to 37°C.
-
Prepare an intermediate dilution of the this compound stock in pre-warmed medium if necessary.
-
Add the appropriate volume of the this compound solution to the final volume of culture medium to achieve the desired working concentration. Mix thoroughly.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the freshly prepared medium containing this compound to the cells.
-
For the vehicle control, add medium containing the equivalent concentration of DMSO.
-
-
Maintenance:
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Repeat step 3 every 48 to 72 hours, depending on the metabolic rate and growth of your cell line.
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If cells reach near-confluency, they will need to be subcultured. After trypsinization and reseeding, add freshly prepared medium containing this compound.
-
Visualizations
Caption: Mechanism of action of this compound and its effect on downstream signaling pathways.
Caption: Workflow for long-term cell culture experiments with periodic this compound replenishment.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. This compound hydrochloride | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound - CAS 171744-11-9 - Calbiochem | 345878 [merckmillipore.com]
- 9. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls to avoid when working with GGTI-286
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with GGTI-286, a potent and cell-permeable Geranylgeranyltransferase I (GGTase I) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Geranylgeranyltransferase I (GGTase I).[1][2][3] GGTase I is a crucial enzyme that catalyzes the attachment of a geranylgeranyl lipid moiety to the C-terminus of specific target proteins, most notably small GTPases of the Rho and Rap families. This post-translational modification is essential for the proper subcellular localization and function of these proteins. By inhibiting GGTase I, this compound prevents the geranylgeranylation of these target proteins, thereby disrupting their signaling pathways.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in several organic solvents. For preparing stock solutions, DMSO is commonly used.[3][4] It is also soluble in DMF and ethanol.[4] Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5] It is critical to avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.[4][5][6]
Q3: What is the typical working concentration for this compound in cell-based assays?
A3: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. However, a good starting point is the IC50 value for the inhibition of GGTase I activity, which is approximately 2 µM.[1][2][6] For inhibiting oncogenic K-Ras4B stimulation, an IC50 of 1 µM has been reported.[1][2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: Is this compound selective for GGTase I over Farnesyltransferase (FTase)?
A4: Yes, this compound exhibits high selectivity for GGTase I over FTase. Studies have shown that this compound inhibits the geranylgeranylation of Rap1A with an IC50 of 2 µM, while its IC50 for the farnesylation of H-Ras is greater than 30 µM.[1][2][4][5] This represents at least a 15-fold selectivity, making it a valuable tool for specifically studying the effects of GGTase I inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions of this compound. Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles.[4][5][6] |
| Suboptimal Concentration: The concentration of this compound used is too low to elicit a response in the specific cell line or assay. | Perform a dose-response experiment to determine the optimal effective concentration. Start with a range around the known IC50 values (e.g., 0.5 µM to 10 µM). | |
| Low Cell Permeability in Specific Cell Line: Although generally cell-permeable, uptake may vary between cell types. | Increase the incubation time with this compound. Confirm target engagement by assessing the processing of a known GGTase I substrate (e.g., Rap1A) via Western blot. | |
| Precipitation of this compound in cell culture medium | Poor Solubility in Aqueous Solution: The final concentration of the organic solvent (e.g., DMSO) in the medium is too low to maintain this compound in solution. | Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%). Prepare intermediate dilutions of the this compound stock in pre-warmed (37°C) culture medium before adding to the final cell culture plate.[7] Sonication can also be used to aid dissolution.[4][5] |
| Observed cytotoxicity at expected effective concentrations | Cell Line Sensitivity: The cell line being used is particularly sensitive to the inhibition of GGTase I or the solvent. | Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and the solvent in your specific cell line. Use the lowest effective, non-toxic concentration for your experiments. |
| Potential off-target effects | Inhibition of other enzymes or pathways: Although selective, at high concentrations, off-target effects can occur. | Use the lowest effective concentration of this compound. Include appropriate controls, such as a structurally related but inactive compound if available. Rescue experiments, where the downstream effects are reversed by expressing a constitutively active form of a target protein, can also help confirm on-target effects. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System |
| IC50 (GGTase I) | 2 µM | In vitro / NIH3T3 cells |
| IC50 (Rap1A geranylgeranylation) | 2 µM | NIH3T3 cells |
| IC50 (H-Ras farnesylation) | >30 µM | NIH3T3 cells |
| IC50 (Oncogenic K-Ras4B stimulation) | 1 µM | NIH3T3 cells |
| Cytotoxic Concentration Range | 2.5 - 50 µM | RPMI-8226, H929, U266 multiple myeloma cells[4] |
Experimental Protocols
Protocol: Assessing the Inhibition of Rap1A Prenylation by this compound using Western Blot
This protocol details a method to determine the effectiveness of this compound in preventing the geranylgeranylation of the GGTase I substrate, Rap1A. Unprenylated Rap1A will migrate slower on an SDS-PAGE gel compared to its prenylated counterpart.
1. Cell Culture and Treatment: a. Plate your cells of interest (e.g., NIH3T3) at a suitable density and allow them to adhere overnight. b. Prepare a 10 mM stock solution of this compound in DMSO. c. On the day of the experiment, treat the cells with varying concentrations of this compound (e.g., 0, 1, 2, 5, 10 µM) for the desired duration (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Western Blotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (a higher percentage gel, e.g., 12-15%, may provide better separation of the two Rap1A forms). c. Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against Rap1A overnight at 4°C. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis: a. Compare the bands corresponding to Rap1A in the different treatment groups. An increase in the intensity of the upper, slower-migrating band (unprenylated Rap1A) with increasing concentrations of this compound indicates successful inhibition of GGTase I.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for Rap1A prenylation.
References
Validation & Comparative
Validating the Inhibitory Effect of GGTI-286 on GGTase I: A Comparative Guide
For researchers in oncology, inflammation, and various other fields, the inhibition of Geranylgeranyltransferase I (GGTase I) presents a compelling therapeutic strategy. This enzyme is crucial for the post-translational modification of several key signaling proteins, including members of the Rho and Rap families of small GTPases. By attaching a geranylgeranyl lipid anchor, GGTase I facilitates the membrane localization and subsequent activation of these proteins, which are often dysregulated in disease states.
GGTI-286 has emerged as a potent and cell-permeable inhibitor of GGTase I. This guide provides a comparative analysis of this compound against other known GGTase I inhibitors, supported by experimental data and detailed protocols to aid researchers in validating its inhibitory effects.
Performance Comparison of GGTase I Inhibitors
The efficacy of this compound and other inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the in vitro and in-cell IC50 values for this compound and a selection of alternative inhibitors.
Table 1: In Vitro Inhibition of GGTase I and Farnesyltransferase (FTase)
| Inhibitor | Target | IC50 | Selectivity (GGTase I vs. FTase) |
| This compound | GGTase I | ~2 µM [1] | Selective for GGTase I |
| GGTI-298 | GGTase I | 3 µM (in vivo)[2] | Selective for GGTase I (>6.7-fold)[2] |
| GGTI-2418 | GGTase I | 9.5 nM[3][4] | Highly Selective for GGTase I (~5600-fold)[3][4][5] |
| FTI-277 | FTase | 0.5 nM[6] | Highly Selective for FTase (~100-fold over GGTase I)[6] |
| P61-E7 | GGTase I | Not explicitly stated in provided abstracts | Selective for GGTase I[7][8] |
Table 2: In-Cell Inhibition of Protein Prenylation
| Inhibitor | Target Protein Processing | Cell Line | IC50 |
| This compound | Rap1A (Geranylgeranylation) | NIH3T3 | 2 µM [1] |
| This compound | H-Ras (Farnesylation) | NIH3T3 | >30 µM [1] |
| GGTI-298 | Rap1A (Geranylgeranylation) | Not specified | 3 µM[2] |
| GGTI-298 | Ha-Ras (Farnesylation) | Not specified | >20 µM[2] |
| FTI-277 | H-Ras (Farnesylation) | Breast Cancer Cells | 6.84 - 29.32 µM[9][10] |
GGTase I Signaling Pathway and Inhibition
GGTase I plays a pivotal role in the prenylation cascade, a critical post-translational modification for a subset of proteins. The diagram below illustrates the GGTase I signaling pathway and the point of inhibition by compounds like this compound.
Experimental Protocols for Validating this compound Activity
To assist researchers in independently verifying the inhibitory effects of this compound, detailed protocols for key experiments are provided below.
Experimental Workflow
The general workflow for validating a GGTase I inhibitor involves a multi-step process, from initial in vitro enzyme activity assays to more complex cell-based assays that assess the downstream consequences of GGTase I inhibition.
In Vitro GGTase I Activity Assay (Scintillation Proximity Assay)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of GGTase I. It quantifies the transfer of a radiolabeled geranylgeranyl group from [³H]geranylgeranyl pyrophosphate (GGPP) to a biotinylated peptide substrate.
Materials:
-
Recombinant human GGTase I
-
[³H]GGPP
-
Biotinylated CaaX peptide substrate (e.g., biotin-polylysine-TKCVLL)
-
This compound and other inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10 µM ZnCl₂)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
96-well microplate
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, [³H]GGPP (final concentration ~0.5 µM), and the biotinylated peptide substrate (final concentration ~1 µM).
-
Add the serially diluted inhibitors or vehicle control to the respective wells.
-
Initiate the reaction by adding recombinant GGTase I (final concentration ~50 nM).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution containing EDTA (final concentration ~20 mM).
-
Add streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads.
-
Incubate for 30 minutes at room temperature to allow for binding.
-
Measure the radioactivity in each well using a microplate scintillation counter.[11][12][13][14]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Rap1A Processing
This cell-based assay determines the ability of this compound to inhibit the geranylgeranylation of endogenous proteins within a cellular context. Unprenylated Rap1A migrates slower on an SDS-PAGE gel than its prenylated counterpart.
Materials:
-
Cell line (e.g., NIH3T3, PC-3)
-
This compound and control inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Rap1A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or control inhibitors for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.[15][16][17]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Rap1A antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The appearance of a slower-migrating band corresponding to unprenylated Rap1A indicates GGTase I inhibition.
Cell Cycle Analysis by Flow Cytometry
Inhibition of GGTase I often leads to cell cycle arrest, typically at the G0/G1 phase.[18] This can be assessed by staining the cellular DNA with a fluorescent dye and analyzing the cell population by flow cytometry.
Materials:
-
Cell line (e.g., A549, Calu-1)
-
This compound and control inhibitors
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells and treat them with different concentrations of this compound or control inhibitors for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[19][20]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A (to degrade RNA) and Propidium Iodide (to stain DNA).
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity. Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software. An accumulation of cells in the G0/G1 phase is indicative of GGTase I inhibition-induced cell cycle arrest.[21][22]
References
- 1. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I | PLOS One [journals.plos.org]
- 8. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
GGTI-286 vs. FTI-277: A Comparative Analysis for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between investigational inhibitors is paramount. This guide provides a detailed comparative analysis of GGTI-286 and FTI-277, two pivotal research compounds that target protein prenylation, a critical post-translational modification implicated in cancer and other diseases. This document outlines their mechanisms of action, target selectivity, and functional effects, supported by experimental data to inform future research and development.
At a Glance: Key Differences and Target Enzymes
This compound and FTI-277 are both peptidomimetic inhibitors that interfere with the attachment of isoprenoid lipids to proteins, a process catalyzed by protein prenyltransferases. However, their primary targets differ significantly, leading to distinct biological consequences.
-
FTI-277 is a potent and highly selective inhibitor of farnesyltransferase (FTase) .[1][2] FTase is responsible for attaching a 15-carbon farnesyl group to target proteins, most notably the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras).[3]
-
This compound is a potent inhibitor of geranylgeranyltransferase I (GGTase I) . This enzyme catalyzes the attachment of a 20-carbon geranylgeranyl group to its substrate proteins, which include Rho family GTPases (e.g., RhoA, Rac1, Cdc42) and Rap1.[4]
This fundamental difference in enzyme specificity is the cornerstone of their distinct applications in research.
Quantitative Performance: A Data-Driven Comparison
The following tables summarize the key quantitative data for this compound and FTI-277, compiled from various studies. This data highlights their potency and selectivity.
Table 1: Comparative Inhibitory Activity (IC50)
| Inhibitor | Primary Target | IC50 (Primary Target) | Off-Target | IC50 (Off-Target) | Selectivity |
| FTI-277 | Farnesyltransferase (FTase) | 500 pM[1][2] | Geranylgeranyltransferase I (GGTase I) | ~50 nM[5] | ~100-fold for FTase over GGTase I[1][2][5] |
| This compound | Geranylgeranyltransferase I (GGTase I) | 2 µM[6] | Farnesyltransferase (FTase) | >30 µM (for H-Ras farnesylation) | >15-fold for GGTase I over FTase |
Table 2: Comparative Effects on Cell Viability in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
Data is presented as the percentage of viable cells after 72 hours of treatment.
| Cell Line | Inhibitor | Concentration | % Viability |
| HEp-2 | FTI-277 | 10 µM | 89.1%[6][7] |
| 20 µM | 78.3%[6][7] | ||
| 40 µM | 41.5%[6][7] | ||
| GGTI-287 | 10 µM | 89.9%[6][7] | |
| 20 µM | 76.0%[6][7] | ||
| 40 µM | 40.3%[6][7] | ||
| HSC-3 | FTI-277 | 2.5 µM | 52.9%[6][7] |
| 5 µM | 33.4%[6][7] | ||
| 10 µM | 23.0%[6][7] | ||
| GGTI-287 | 2.5 µM | 57.4%[6][7] | |
| 5 µM | 38.7%[6][7] | ||
| 10 µM | 25.3%[6][7] |
*Note: Data for GGTI-287, a closely related analog of this compound, is presented here as a proxy due to its use in the cited comparative study.
Table 3: Comparative Effects on Cell Proliferation in Breast Cancer Cell Lines (IC50)
| Cell Line | Ras Mutation Status | Inhibitor | IC50 (48h) |
| H-Ras-MCF10A | Active H-Ras (G12D) | FTI-277 | 6.84 µM[8] |
| Hs578T | Active H-Ras (G12D) | FTI-277 | 14.87 µM[8] |
| MDA-MB-231 | Wild-type H-Ras | FTI-277 | 29.32 µM[8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a general experimental workflow for evaluating these inhibitors.
Caption: Targeted Prenylation Pathways of FTI-277 and this compound.
Caption: Experimental Workflow for Inhibitor Comparison.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound and FTI-277.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of FTI-277 or this compound for the desired time period (e.g., 24, 48, 72 hours).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.[9][10]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the inhibitors as described for the viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI).[11][12][13]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[12][14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.[12]
Cell Invasion (Transwell) Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation: Coat the upper surface of a Transwell insert (typically with an 8 µm pore size) with a basement membrane extract like Matrigel.[15]
-
Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10-20% FBS) to the lower chamber.[16]
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.[15]
-
Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invaded cells on the lower surface with a stain such as crystal violet.[16]
-
Quantification: Count the number of stained cells in several random fields under a microscope.[16]
Western Blotting for Ras Pathway Proteins
This technique is used to detect the expression and activation state of specific proteins in the Ras signaling pathway.
-
Cell Lysis: Treat cells with inhibitors, then lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., total Ras, phospho-ERK, total ERK, β-actin as a loading control).[17]
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[18]
Conclusion
Both this compound and FTI-277 are valuable tools for investigating the roles of protein prenylation in cellular processes. The choice between these inhibitors should be guided by the specific research question and the target pathway of interest. FTI-277 is the inhibitor of choice for specifically targeting farnesylation and its downstream effects, particularly those mediated by H-Ras. In contrast, this compound is suited for studying the consequences of inhibiting geranylgeranylation, which affects a different, yet equally important, set of signaling proteins like the Rho and Rap families. This guide provides a foundational comparison to aid researchers in selecting the appropriate inhibitor and designing rigorous experiments to further elucidate the complex biology of protein prenylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jbuon.com [jbuon.com]
- 7. researchgate.net [researchgate.net]
- 8. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. snapcyte.com [snapcyte.com]
- 16. Transwell Migration and Invasion Assays [bio-protocol.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GGTI-286 Effects with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Geranylgeranyltransferase I (GGTase-I) by GGTI-286 and the genetic knockdown of its beta-subunit (GGT1B). The data presented herein is supported by experimental findings to assist researchers in understanding the congruence between chemical and genetic approaches for studying GGTase-I function.
Introduction to this compound and GGTase-I
Geranylgeranyltransferase I (GGTase-I) is a crucial enzyme that catalyzes the post-translational modification of various proteins by attaching a 20-carbon geranylgeranyl lipid moiety to a cysteine residue within a C-terminal "CaaX box" motif. This process, known as geranylgeranylation, is essential for the proper membrane localization and function of key signaling proteins, particularly small GTPases of the Rho and Rap families. These proteins are pivotal in regulating a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and cytoskeletal organization.
This compound is a potent, cell-permeable peptidomimetic inhibitor of GGTase-I.[1] It selectively blocks the geranylgeranylation of target proteins, thereby interfering with their downstream signaling pathways. Due to the involvement of geranylgeranylated proteins in various pathologies, including cancer and cardiovascular diseases, GGTase-I has emerged as a promising therapeutic target.
Genetic knockdown, typically through techniques like siRNA-mediated gene silencing or the generation of knockout animal models, offers a highly specific method to ablate the function of a target protein. Cross-validating the effects of a small molecule inhibitor like this compound with the phenotype of a genetic knockdown of its target is a critical step in drug development. This process helps to confirm the on-target effects of the compound and distinguish them from potential off-target activities.
This guide focuses on the comparative effects of this compound and the genetic knockout of the GGTase-I beta-subunit (encoded by the Pggt1b gene) on vascular smooth muscle cell (VSMC) pathophysiology, a key area of research in cardiovascular disease.
Comparative Data: this compound vs. GGT1B Knockdown
The following tables summarize the quantitative data from a key study that directly compared the effects of this compound with a conditional knockout of Pggt1b in mouse vascular smooth muscle cells (VSMCs). The study investigated high-glucose-induced cellular responses relevant to diabetic atherosclerosis.
Table 1: Effect on High Glucose-Induced VSMC Proliferation
| Condition | Treatment/Genetic Modification | Proliferation Rate (relative to normal glucose) |
| Wild-Type VSMCs | High Glucose (22.2 mM) | Increased |
| Wild-Type VSMCs | High Glucose + this compound (10 µM) | Reduced (P < 0.05 vs. High Glucose)[1] |
| Pggt1b Knockout VSMCs | High Glucose (22.2 mM) | Notably Reduced (vs. Wild-Type High Glucose)[1] |
Table 2: Effect on High Glucose-Induced Reactive Oxygen Species (ROS) Production
| Condition | Treatment/Genetic Modification | ROS Level (relative to normal glucose) |
| Wild-Type VSMCs | High Glucose (22.2 mM) | Increased |
| Wild-Type VSMCs | High Glucose + this compound (10 µM) | Attenuated[1] |
| Pggt1b Knockout VSMCs | High Glucose (22.2 mM) | Dramatically Decreased (vs. Wild-Type High Glucose)[1] |
Table 3: Effect on High Glucose-Induced MAPK Signaling Pathway Activation
| Condition | Treatment/Genetic Modification | Phospho-ERK1/2 Levels | Phospho-JNK Levels |
| Wild-Type VSMCs | High Glucose (22.2 mM) | Markedly Increased | Markedly Increased |
| Wild-Type VSMCs | High Glucose + this compound (10 µM) | Attenuated[1] | Attenuated[1] |
| Pggt1b Knockout VSMCs | High Glucose (22.2 mM) | Eliminated (vs. Wild-Type High Glucose)[1] | Eliminated (vs. Wild-Type High Glucose)[1] |
Signaling Pathways and Experimental Workflows
Figure 1. GGTase-I signaling pathway and points of inhibition.
Figure 2. Experimental workflow for comparing this compound and GGT1B knockdown.
Experimental Protocols
Isolation and Culture of Mouse Aortic Smooth Muscle Cells
This protocol describes the enzymatic digestion method for isolating VSMCs from the mouse aorta.
-
Aorta Dissection:
-
Euthanize the mouse and sterilize the thoracic and abdominal area with 70% ethanol.
-
Open the thoracic cavity and perfuse the heart with sterile phosphate-buffered saline (PBS) through the left ventricle to flush out blood.
-
Carefully dissect the thoracic aorta from the aortic arch to the diaphragm.
-
Place the isolated aorta in a sterile dish containing cold PBS.
-
-
Adventitia Removal and Digestion:
-
Under a dissecting microscope, carefully remove the adventitial and any surrounding connective tissue from the aorta.
-
Cut the aorta longitudinally and gently scrape the intimal surface to remove endothelial cells.
-
Mince the aortic tissue into small pieces (1-2 mm).
-
Transfer the minced tissue to a solution containing collagenase type II (e.g., 1.5 mg/mL) and elastase (e.g., 0.5 mg/mL) in serum-free Dulbecco's Modified Eagle Medium (DMEM).
-
Incubate at 37°C in a humidified incubator with 5% CO₂ for 45-60 minutes with gentle agitation.
-
-
Cell Culture:
-
After digestion, triturate the tissue suspension gently with a pipette to release the cells.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plate the cells in a culture flask and maintain at 37°C and 5% CO₂.
-
Change the medium every 2-3 days. VSMCs will exhibit a characteristic "hills and valleys" morphology.
-
High Glucose-Induced VSMC Proliferation Assay (MTT Assay)
-
Cell Seeding:
-
Seed VSMCs in a 96-well plate at a density of 5 x 10³ cells/well in complete DMEM and allow them to adhere overnight.
-
-
Serum Starvation and Treatment:
-
Synchronize the cells by incubating them in serum-free DMEM for 24 hours.
-
Replace the medium with fresh serum-free DMEM containing either normal glucose (5.6 mM), high glucose (22.2 mM), or high glucose supplemented with this compound (10 µM). Include a mannitol control (5.6 mM glucose + 16.6 mM mannitol) to account for osmotic effects.
-
Incubate the cells for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Measurement of Intracellular ROS (DCF-DA Assay)
-
Cell Seeding and Treatment:
-
Seed VSMCs in a 24-well plate or on glass coverslips and culture until they reach 70-80% confluency.
-
Treat the cells with normal glucose, high glucose, or high glucose with this compound as described in the proliferation assay protocol for a specified duration (e.g., 24 hours).
-
-
DCF-DA Staining:
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) in serum-free DMEM for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
-
Fluorescence Measurement:
-
For quantitative analysis, lyse the cells and measure the fluorescence of the supernatant using a fluorometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
For qualitative analysis, visualize the cells under a fluorescence microscope. The intensity of green fluorescence is proportional to the level of intracellular ROS.
-
Western Blot for Phosphorylated ERK1/2 and JNK
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and phospho-JNK (Thr183/Tyr185) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total ERK1/2 and total JNK.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Quantify the band intensities using densitometry software.
-
Conclusion
The experimental data strongly indicates that the pharmacological inhibition of GGTase-I with this compound phenocopies the effects of genetic knockdown of the GGTase-I beta-subunit (Pggt1b). Both approaches effectively mitigate high-glucose-induced VSMC proliferation, ROS production, and the activation of the ERK1/2 and JNK MAP kinase pathways.[1] This cross-validation provides robust evidence for the on-target activity of this compound and solidifies GGTase-I as a key mediator in these cellular processes. For researchers in drug development, these findings support the use of this compound as a specific tool to investigate the roles of geranylgeranylation in health and disease, and as a promising lead compound for therapeutic interventions.
References
Confirming the Specificity of GGTI-286 in Cellular Assays: A Comparative Guide
For researchers investigating the intricate roles of geranylgeranylated proteins in cellular processes, specific and potent inhibitors of Geranylgeranyltransferase I (GGTase-I) are indispensable tools. GGTI-286 has emerged as a widely used, cell-permeable inhibitor of this critical enzyme. However, ensuring that the observed cellular effects are unequivocally due to the inhibition of GGTase-I and not off-target interactions is paramount for the validity of any study. This guide provides a comparative framework for confirming the specificity of this compound in cellular assays, detailing experimental protocols and presenting comparative data with other known GGTase-I inhibitors.
Understanding the Target: GGTase-I and its Signaling Pathway
Geranylgeranyltransferase I (GGTase-I) is a crucial enzyme that catalyzes the attachment of a 20-carbon geranylgeranyl lipid moiety from geranylgeranyl pyrophosphate (GGPP) to the C-terminal CaaX motif of a variety of signaling proteins. This post-translational modification is essential for the proper membrane localization and function of key regulatory proteins, most notably the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42). These proteins are central to a multitude of cellular processes, including cytoskeletal organization, cell proliferation, and migration. Inhibition of GGTase-I is therefore expected to disrupt these pathways.
Caption: GGTase-I signaling pathway and the inhibitory action of this compound.
Comparing GGTase-I Inhibitors: A Look at Specificity
The specificity of a GGTase-I inhibitor is determined by its ability to inhibit GGTase-I at concentrations significantly lower than those required to inhibit other related enzymes, primarily Farnesyltransferase (FTase). FTase is another prenyltransferase that attaches a 15-carbon farnesyl group to its own set of CaaX-containing proteins, such as H-Ras. Cross-reactivity with FTase can lead to confounding results. The table below compares the reported 50% inhibitory concentrations (IC50) of this compound with other commonly used GGTase-I inhibitors.
| Inhibitor | GGTase-I IC50 | FTase IC50 | Selectivity (FTase/GGTase-I) | Reference |
| This compound | 2 µM (Rap1A) | >30 µM (H-Ras) | >15-fold | [1] |
| GGTI-298 | ~3 µM (Rap1A) | >20 µM (H-Ras) | >6.7-fold | [2] |
| P61-A6 | 1 µM | >100 µM | >100-fold | [3] |
| GGTI-DU40 | 0.8 nM | Not specified | Highly selective in cells | [4] |
Note: IC50 values can vary between different studies and assay conditions. This table provides a general comparison based on available literature.
Experimental Protocols for Confirming this compound Specificity
To rigorously confirm the specificity of this compound in your cellular model, a combination of the following key experiments is recommended.
Western Blot Analysis of Substrate Processing
This is a direct method to visualize the inhibition of GGTase-I activity by observing the accumulation of unprocessed, non-prenylated substrates. Unprocessed proteins typically migrate slower on an SDS-PAGE gel than their processed counterparts.
Experimental Workflow:
Caption: Workflow for Western blot analysis of GGTase-I substrate processing.
Detailed Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for FTase inhibition (e.g., FTI-277).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a GGTase-I substrate (e.g., anti-RhoA or anti-Rap1A) overnight at 4°C. Use an antibody that recognizes both the processed and unprocessed forms. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An upward shift in the band for RhoA or Rap1A in this compound treated cells indicates the accumulation of the unprocessed form.
Rescue Experiment with Geranylgeranyl Pyrophosphate (GGPP)
This experiment aims to demonstrate that the observed effects of this compound are specifically due to the depletion of geranylgeranylated proteins. By co-incubating the cells with this compound and exogenous GGPP, the inhibitory effects should be reversed.
Logical Framework of a Rescue Experiment:
Caption: Logic of a GGPP rescue experiment to confirm this compound specificity.
Detailed Protocol:
-
Cell Treatment: Plate cells and treat with this compound at a concentration known to induce a specific phenotype (e.g., IC50 for growth inhibition).
-
Co-incubation: In a parallel set of wells, co-incubate the cells with the same concentration of this compound and varying concentrations of water-soluble GGPP (typically 5-20 µM).
-
Assay: After the desired incubation period (e.g., 24-72 hours), perform the relevant cellular assay to measure the phenotype of interest (e.g., cell viability assay, migration assay).
-
Analysis: A significant reversal of the this compound-induced phenotype in the presence of GGPP confirms that the effect is on-target.
Cell Viability/Proliferation Assay
This assay helps to determine the cytotoxic or cytostatic effects of this compound and allows for a quantitative comparison with other inhibitors.
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound and other GGTase-I inhibitors for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Control Compounds for Specificity Assessment
To ensure the specificity of this compound, it is crucial to use appropriate negative and positive controls in your experiments.
-
Negative Control (Vehicle): The solvent used to dissolve this compound (usually DMSO) should be added to control cells at the same final concentration.
-
Positive Control for GGTase-I Inhibition: A well-characterized GGTase-I inhibitor, such as GGTI-298 , can be used to confirm that the observed phenotype is consistent with GGTase-I inhibition.[5]
-
Positive Control for FTase Inhibition: A specific farnesyltransferase inhibitor, such as FTI-277 , should be used to demonstrate that the observed effects are not due to the inhibition of farnesylation.[5] At concentrations where this compound shows a clear effect, FTI-277 should ideally have minimal or no effect on the geranylgeranylation-dependent process being studied.
References
Reproducibility of GGTI-286's Effects on β-catenin Localization: A Comparative Guide
For researchers investigating the Wnt/β-catenin signaling pathway, understanding the cellular localization of β-catenin is crucial. The nuclear translocation of β-catenin is a hallmark of pathway activation and a key target for therapeutic intervention in various diseases, including cancer.[1] GGTI-286, a geranylgeranyltransferase I (GGTase I) inhibitor, has been reported to reduce the nuclear localization of β-catenin.[2] This guide provides a comparative analysis of this compound and other common inhibitors of the Wnt/β-catenin pathway, with a focus on their effects on β-catenin localization. We present available data on their efficacy and discuss the reproducibility of these findings, supported by detailed experimental protocols.
Signaling Pathway Overview
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. In the "off" state, a destruction complex composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inhibited. This leads to the accumulation of unphosphorylated β-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, β-catenin interacts with TCF/LEF transcription factors to activate the expression of target genes. This compound is proposed to interfere with this pathway by inhibiting the geranylgeranylation of proteins that may be involved in the signaling cascade leading to β-catenin stabilization and nuclear import.
Comparison of Inhibitors Affecting β-catenin Localization
While direct comparative studies on the reproducibility of this compound's effect on β-catenin localization are limited, we can compile data from various sources to provide an overview of its efficacy relative to other well-established Wnt/β-catenin pathway inhibitors. The following table summarizes the reported effects of these compounds on β-catenin levels and localization. It is important to note that experimental conditions such as cell type, compound concentration, and treatment duration can significantly influence the observed effects.
| Inhibitor | Target/Mechanism of Action | Reported Effect on β-catenin Localization | Concentration for Effect | Cell Type(s) | Reference |
| This compound | Geranylgeranyltransferase I (GGTase I) inhibitor | Reduces nuclear localization | 10 µM | CHO cells | [2] |
| XAV939 | Tankyrase 1/2 inhibitor, stabilizes Axin | Promotes β-catenin degradation, reducing nuclear levels | 1-10 µM | Mouse embryonal carcinoma P19 cells | [3] |
| IWR-1-endo | Stabilizes Axin-scaffolded destruction complexes | Promotes β-catenin phosphorylation and degradation | 180 nM (IC50) | --- | [4] |
| ICG-001 | Inhibits β-catenin/CBP interaction | Blocks β-catenin-mediated transcription | 3 µM (IC50) | --- | [4][5][6] |
| FH535 | Inhibits β-catenin/TCF interaction | Disrupts the interaction between β-catenin and TCF4 | --- | --- | [7] |
| IWP-2 | Porcupine inhibitor, prevents Wnt secretion | Inhibits Wnt pathway activation upstream of β-catenin | 27 nM (IC50) | --- | [3][4] |
Experimental Protocols
To ensure the reproducibility of findings related to β-catenin localization, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for two common techniques used to assess the subcellular distribution of β-catenin.
Experimental Workflow
Immunofluorescence Staining for β-catenin
This method allows for the direct visualization of β-catenin's subcellular localization.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-β-catenin
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Protocol:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound or other inhibitors for the specified duration. Include a vehicle-treated control group.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 20 minutes at room temperature.[8]
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.[8]
-
Blocking: Wash the cells three times with PBS and block with 10% normal goat serum for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS and stain with DAPI for 5-10 minutes to visualize the nuclei.
-
Mounting and Imaging: Wash the cells three times with PBS and mount the coverslips onto microscope slides using a mounting medium. Image the cells using a confocal microscope.
-
Quantification: Analyze the images using software such as ImageJ to quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of β-catenin.[10]
Cellular Fractionation and Western Blotting
This technique provides a quantitative measure of the amount of β-catenin in the cytoplasmic and nuclear compartments.
Materials:
-
Cultured cells
-
PBS
-
Cytoplasmic lysis buffer (e.g., 10 mM HEPES pH 7.4, 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, with protease and phosphatase inhibitors)
-
Nuclear lysis buffer (e.g., 20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-β-catenin, mouse anti-Lamin A/C (nuclear marker), mouse anti-GAPDH (cytoplasmic marker)
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG and goat anti-mouse IgG
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis and Fractionation:
-
Wash the treated and control cells with ice-cold PBS.
-
Lyse the cells in cytoplasmic lysis buffer on ice for 15 minutes.[11]
-
Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.[11]
-
Wash the nuclear pellet with the cytoplasmic lysis buffer to remove any remaining cytoplasmic contaminants.
-
Resuspend the nuclear pellet in nuclear lysis buffer and incubate on ice.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, Lamin A/C, and GAPDH overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and add the chemiluminescent substrate.
-
Detect the signal using a digital imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the β-catenin levels in each fraction to the respective loading control (Lamin A/C for nuclear, GAPDH for cytoplasmic).[13]
-
By employing these standardized protocols, researchers can more reliably assess and compare the effects of this compound and other inhibitors on β-catenin localization, contributing to a clearer understanding of their mechanisms of action and therapeutic potential. Further studies directly comparing these inhibitors in the same experimental systems are needed to definitively establish the reproducibility and relative efficacy of this compound.
References
- 1. Detection of β-Catenin Localization by Immunohistochemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. mdpi.com [mdpi.com]
- 6. Interactions between β-catenin and transforming growth factor-β signaling pathways mediate epithelial-mesenchymal transition and are dependent on the transcriptional co-activator cAMP-response element-binding protein (CREB)-binding protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
GGTI-286 as a Control Compound in Protein Prenylation Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GGTI-286 with other common inhibitors used in protein prenylation studies. It is designed to assist researchers in selecting the appropriate control compounds and in designing and executing experiments to investigate the role of protein geranylgeranylation in various biological processes.
Introduction to Protein Prenylation
Protein prenylation is a crucial post-translational modification that involves the covalent attachment of isoprenoid lipids, either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, to cysteine residues of target proteins.[1][2] This modification is catalyzed by a family of enzymes known as prenyltransferases.[3] There are three main types of prenyltransferases: Farnesyltransferase (FTase), Geranylgeranyltransferase I (GGTase-I), and Geranylgeranyltransferase II (GGTase-II or RabGGTase).[3]
FTase and GGTase-I recognize proteins with a C-terminal "CaaX" motif, where 'C' is the cysteine to be prenylated, 'a' is typically an aliphatic amino acid, and 'X' determines the specificity of the enzyme.[3] GGTase-II modifies Rab GTPases, which have C-terminal CXC or CC motifs.[3] Prenylation increases the hydrophobicity of proteins, facilitating their anchoring to cellular membranes and mediating protein-protein interactions, which are essential for their proper localization and function in various signaling pathways.[1][2]
Geranylgeranylated proteins, such as those in the Rho, Rac, and Rap families, are key regulators of cellular processes including cytoskeletal organization, cell proliferation, and vesicular trafficking.[4] Dysregulation of protein geranylgeranylation has been implicated in several diseases, including cancer, making GGTase-I a significant target for drug development.[5]
This compound: A Potent and Selective GGTase-I Inhibitor
This compound is a potent, cell-permeable inhibitor of Geranylgeranyltransferase I (GGTase-I). It is a peptidomimetic compound that acts as a competitive inhibitor with respect to the protein substrate. Its selectivity for GGTase-I over FTase makes it a valuable tool for specifically studying the effects of inhibiting protein geranylgeranylation.
Comparison of Prenylation Inhibitors
The selection of an appropriate inhibitor is critical for accurately interpreting experimental results. The following table summarizes the properties of this compound and other commonly used prenylation inhibitors.
| Inhibitor | Target Enzyme(s) | IC50 (in vitro) | Selectivity | Notes |
| This compound | GGTase-I | ~2 µM (for Rap1A geranylgeranylation)[6] | >15-fold selective for GGTase-I over FTase (IC50 for H-Ras farnesylation >30 µM)[6] | A widely used control for studying GGTase-I inhibition. |
| GGTI-298 | GGTase-I | ~5 µM (for Rap1A processing) | Selective for GGTase-I over FTase (no effect on H-Ras processing at 15 µM) | A cell-permeable prodrug of GGTI-297. |
| GGTI-2147 | GGTase-I | ~500 nM (for Rap1A geranylgeranylation)[7] | >60-fold selective for GGTase-I over FTase (IC50 for H-Ras farnesylation >30 µM)[7] | A potent and selective non-thiol peptidomimetic inhibitor.[7] |
| GGTI-2418 | GGTase-I | 9.5 nM[4][8][9] | ~5,600-fold selective for GGTase-I over FTase (IC50 = 53 µM)[4][8] | A highly potent and selective competitive inhibitor.[4][8] |
| P61-A6 | GGTase-I | ~1 µM | Selective for GGTase-I over FTase. | A non-peptidomimetic inhibitor. |
| FTI-277 | FTase | ~0.5 nM | Highly selective for FTase over GGTase-I. | A potent and widely used FTase inhibitor for comparison. |
Signaling Pathways and Experimental Workflows
To effectively study the impact of this compound, it is crucial to understand the signaling pathways involved and to employ robust experimental workflows.
RhoA Signaling Pathway
Geranylgeranylation is essential for the function of Rho family GTPases, such as RhoA. Once geranylgeranylated, RhoA translocates to the plasma membrane where it can be activated. Active, GTP-bound RhoA then interacts with downstream effectors, like ROCK (Rho-associated kinase), to regulate the actin cytoskeleton, cell adhesion, and motility. Inhibition of GGTase-I by this compound prevents RhoA prenylation, leading to its accumulation in the cytosol and subsequent inactivation.
Figure 1. Simplified RhoA signaling pathway illustrating the role of GGTase-I and the inhibitory action of this compound.
Experimental Workflow for Evaluating GGTase-I Inhibitors
A typical workflow to assess the efficacy and specificity of a GGTase-I inhibitor like this compound involves a combination of in vitro and cell-based assays.
Figure 2. A general experimental workflow for characterizing GGTase-I inhibitors.
Key Experimental Protocols
Detailed below are protocols for key experiments to study the effects of this compound.
In Vitro GGTase-I Activity Assay
This assay measures the ability of a compound to inhibit the transfer of a geranylgeranyl group to a protein substrate in a cell-free system.
Materials:
-
Recombinant human GGTase-I
-
Geranylgeranyl pyrophosphate (GGPP)
-
Fluorescently labeled GGTase-I protein substrate (e.g., Dansyl-GCVLL)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT
-
This compound and other test compounds
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, the fluorescent protein substrate, and GGPP.
-
Add varying concentrations of this compound or other inhibitors to the wells of the 96-well plate.
-
Initiate the reaction by adding recombinant GGTase-I to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence intensity using a plate reader. The increase in fluorescence corresponds to the prenylation of the substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for Detection of Unprenylated Proteins
This method is used to assess the inhibition of protein geranylgeranylation in cultured cells by detecting the accumulation of unprenylated forms of GGTase-I substrates, such as Rap1A. Unprenylated proteins often migrate slower on SDS-PAGE gels.[10]
Materials:
-
Cultured cells (e.g., NIH3T3, HeLa)
-
This compound and other inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody specific for an unprenylated form of a GGTase-I substrate (e.g., anti-unprenylated Rap1A)[10] or an antibody that recognizes both forms, where a mobility shift can be observed.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the band corresponding to the unprenylated protein indicates GGTase-I inhibition.
Cellular Fractionation for Protein Localization
This protocol separates cellular components into membrane and cytosolic fractions to determine the subcellular localization of proteins like RhoA. Inhibition of prenylation is expected to cause an accumulation of the target protein in the cytosolic fraction.
Materials:
-
Cultured cells treated with inhibitors
-
Fractionation buffer (e.g., hypotonic buffer)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Ultracentrifuge
-
Western blotting reagents
Procedure:
-
Harvest inhibitor-treated cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice to allow cells to swell.
-
Lyse the cells by passing them through a Dounce homogenizer or a syringe with a narrow-gauge needle.
-
Centrifuge the lysate at a low speed to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membrane fraction.
-
The resulting supernatant is the cytosolic fraction.
-
Resuspend the membrane pellet in a suitable buffer.
-
Analyze equal amounts of protein from the cytosolic and membrane fractions by Western blotting using an antibody against the protein of interest (e.g., RhoA).
RhoA Activation Assay (G-LISA)
This ELISA-based assay quantifies the amount of active, GTP-bound RhoA in cell lysates, providing a functional readout of GGTase-I inhibition.[11][12]
Materials:
-
G-LISA RhoA Activation Assay Kit (contains plates pre-coated with Rho-GTP binding domains, lysis buffer, antibodies, and detection reagents)
-
Cultured cells treated with inhibitors
-
Luminometer or absorbance plate reader
Procedure:
-
Treat cells with this compound or other compounds.
-
Lyse the cells using the lysis buffer provided in the kit and determine the protein concentration.
-
Add equal amounts of protein lysate to the wells of the G-LISA plate.
-
Incubate the plate to allow active RhoA to bind to the coated domains.
-
Wash the wells to remove unbound proteins.
-
Add a specific primary antibody against RhoA, followed by a secondary antibody conjugated to HRP.
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader. A decrease in the signal indicates a reduction in RhoA activation.[11][12]
Conclusion
This compound serves as a critical control compound for dissecting the roles of protein geranylgeranylation in cellular signaling. Its high potency and selectivity for GGTase-I allow for the specific inhibition of this enzyme, enabling researchers to probe the downstream consequences. By employing the comparative data and detailed experimental protocols provided in this guide, scientists can effectively design and interpret their studies on protein prenylation, contributing to a deeper understanding of its physiological and pathological roles.
References
- 1. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GGTase-I, Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]
- 7. GGTI-2147 [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GGTI 2418 | Scientist.com [app.scientist.com]
- 10. genetex.com [genetex.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
Safety Operating Guide
Proper Disposal Procedures for GGTI-286: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of GGTI-286, a potent geranylgeranyltransferase I (GGTase I) inhibitor.
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not mandated under Regulation (EC) No. 1907/2006 (REACH) as it is not classified as a hazardous substance, it is crucial to adhere to standard laboratory best practices for chemical waste disposal. The following procedures are based on general guidelines for the safe management of laboratory chemicals.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its common salt forms.
| Property | This compound | This compound hydrochloride | This compound TFA (trifluoroacetate salt) |
| CAS Number | 171744-11-9 | 181141-66-2 | Not available |
| Molecular Formula | C23H31N3O3S | C23H32ClN3O3S | C25H32F3N3O5S |
| Molecular Weight | 429.58 g/mol | 466.04 g/mol | 543.60 g/mol |
| IC50 (GGTase I) | 2 µM | 2 µM | 2 µM |
| IC50 (K-Ras4B) | 1 µM | 1 µM | 1 µM |
| IC50 (Rap1A geranylgeranylation in NIH3T3 cells) | 2 µM | 2 µM | 2 µM |
| IC50 (H-Ras farnesylation in NIH3T3 cells) | >30 µM | >30 µM | >30 µM |
| Storage (Powder) | -20°C | -20°C for 3 years | Store at -20°C |
| Storage (In Solvent) | -80°C for 1 year | -80°C for 1 year | -80°C for 6 months; -20°C for 1 month |
Proper Disposal Protocol
The following step-by-step guide outlines the recommended procedure for the disposal of this compound waste. This protocol is designed to minimize risk and ensure compliance with general laboratory safety standards.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" and should specify the contents (e.g., "this compound waste in DMSO").
-
Keep the container securely sealed when not in use.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow the storage temperature guidelines for the compound if applicable.
-
-
Disposal:
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent and cleaning procedure.
-
Dispose of all cleaning materials as chemical waste.
-
Experimental Protocols
Inhibition of Rap1A Geranylgeranylation in NIH3T3 Cells
This protocol describes a method to assess the inhibitory effect of this compound on the geranylgeranylation of the small GTPase Rap1A in a cellular context.[1] Unprenylated Rap1A exhibits reduced electrophoretic mobility, which can be detected by Western blotting.
Materials:
-
NIH3T3 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against Rap1A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture NIH3T3 cells to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 2, 5, 10 µM) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Rap1A antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Analyze the Western blot for the appearance of a slower-migrating band corresponding to unprenylated Rap1A in the this compound-treated samples. The intensity of this band should correlate with the concentration of this compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its proper disposal.
References
Personal protective equipment for handling GGTI-286
I. Overview and Chemical Properties
GGTI-286 is a potent, cell-permeable inhibitor of Geranylgeranyltransferase I (GGTase I). It is a valuable tool for studying the role of GGTase I in various cellular processes, including the post-translational modification of small GTPases like those in the Ras superfamily. Due to its biological activity, it is crucial to handle this compound with appropriate safety measures to minimize exposure.
| Property | Data |
| Synonyms | GGTI 286, GGTI286 |
| Chemical Formula | C25H32F3N3O5S (for TFA salt) |
| Molecular Weight | 543.6 g/mol (for TFA salt) |
| Appearance | White to off-white solid |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. |
| Solubility | Soluble in DMSO. |
| Mechanism of Action | Potent inhibitor of GGTase I (IC50 = 2 µM). Selectively inhibits geranylgeranylation of proteins like Rap1A over farnesylation of H-Ras (IC50s = 2 and >30 µM, respectively). It also inhibits oncogenic K-Ras4B stimulation with an IC50 of 1 µM.[1][2] |
II. Personal Protective Equipment (PPE)
Given the absence of specific toxicological data, a cautious approach to PPE is warranted. The following are minimum requirements for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment |
| Eye and Face | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during bulk preparation of solutions or when handling larger quantities. |
| Hand | Chemically resistant gloves are required. Nitrile gloves are a common choice for handling small quantities of chemicals dissolved in DMSO. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. For prolonged handling or when working with larger quantities, consider double-gloving. |
| Body | A standard laboratory coat must be worn and fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are mandatory in the laboratory at all times. |
| Respiratory | Work with solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of the powder. When preparing stock solutions or performing any procedure that could generate aerosols, a chemical fume hood is also required. If a fume hood is not available for a specific procedure and there is a risk of aerosol generation, a risk assessment should be performed to determine if respiratory protection (e.g., an N95 respirator or higher) is necessary. All use of respirators must be in accordance with a comprehensive respiratory protection program, including fit testing and training. |
III. Operational and Disposal Plans
A. Experimental Workflow
The following diagram outlines a standard workflow for handling this compound, from receiving the compound to its use in an experiment.
Caption: A typical experimental workflow for handling this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Pre-operation:
-
Don all required PPE: safety glasses, lab coat, and nitrile gloves.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials: this compound vial, appropriate volume of sterile DMSO, sterile microcentrifuge tubes, and calibrated micropipettes.
-
-
Procedure (inside a chemical fume hood):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound TFA (MW = 543.6 g/mol ), you would add 184 µL of DMSO.
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
-
Post-operation:
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term use.
-
Dispose of all contaminated materials (e.g., pipette tips, empty vial) in the appropriate chemical waste stream.
-
Clean the work area in the fume hood thoroughly.
-
Remove and dispose of gloves, and wash hands thoroughly.
-
B. Signaling Pathway
This compound inhibits the enzyme GGTase I, which is crucial for the post-translational modification of many proteins, including small GTPases of the Ras superfamily. This modification, known as geranylgeranylation, involves the attachment of a 20-carbon isoprenoid lipid to a cysteine residue at the C-terminus of the target protein. This lipid anchor is essential for the proper localization of these proteins to cellular membranes, which is a prerequisite for their signaling activity. By inhibiting GGTase I, this compound prevents the geranylgeranylation of these proteins, leading to their mislocalization in the cytoplasm and a subsequent loss of function.
Caption: Mechanism of action of this compound.
C. Disposal Plan
-
Solid Waste: Dispose of unused this compound powder and any materials grossly contaminated with the solid (e.g., weighing paper, empty vials) in a designated hazardous chemical waste container.
-
Liquid Waste: All solutions containing this compound, including unused stock and working solutions, should be collected in a designated hazardous liquid waste container. Do not dispose of this compound solutions down the drain.
-
Contaminated Materials: Disposable items such as gloves, pipette tips, and tubes that have come into contact with this compound should be placed in a designated solid chemical waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., "DMSO"), and the approximate concentration and volume. Follow your institution's specific guidelines for hazardous waste disposal.
IV. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: If the powder is inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill:
-
Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the absorbent material in a sealed container and dispose of it as hazardous chemical waste. Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area and prevent others from entering. Alert your laboratory supervisor and your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without appropriate training and equipment.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
